(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid
Description
Properties
IUPAC Name |
[2-fluoro-4-(4-propylphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BFO2/c1-2-3-11-4-6-12(7-5-11)13-8-9-14(16(18)19)15(17)10-13/h4-10,18-19H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGCBSYWWZAXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695025 | |
| Record name | (3-Fluoro-4'-propyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909709-42-8 | |
| Record name | B-(3-Fluoro-4′-propyl[1,1′-biphenyl]-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909709-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Fluoro-4'-propyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-fluoro-4'-propyl[biphenyl]-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid: A Technical Guide to its Solubility for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
I. Solubility Profile
Currently, published literature offers limited quantitative solubility data for (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid. One available source describes its solubility in water as "slight".[3] Generally, arylboronic acids exhibit a range of solubilities in organic solvents, with higher solubility often observed in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5] The solubility is influenced by the polarity of the solvent.[4][5]
For research and development purposes, it is crucial to experimentally determine the solubility of this compound in relevant solvent systems. The following table is provided as a template for researchers to record their experimentally determined solubility data.
Table 1: Experimental Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
II. Experimental Protocols for Solubility Determination
To empower researchers to generate their own high-quality solubility data, two standard experimental protocols are detailed below. These methods are widely used for determining the solubility of organic compounds, including boronic acids.
A. Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent of interest.
-
Equilibration: Seal the vials securely and agitate them at a constant temperature (e.g., 25°C) using a shaker or rotator for an extended period, typically 24 to 48 hours, to ensure that equilibrium is reached. It is critical that an excess of the solid compound remains undissolved at the end of the equilibration period.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, the saturated solution can be filtered (using a filter compatible with the solvent) or centrifuged to separate the solid from the liquid phase.
-
Quantification: Carefully extract a known volume of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.
B. Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is often used in early drug discovery to assess the kinetic solubility of a compound from a dimethyl sulfoxide (DMSO) stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well of a new microplate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS). This will induce the precipitation of the compound if its solubility limit is exceeded.
-
Incubation and Measurement: Incubate the plate at a controlled temperature for a set period (e.g., 2 hours). The turbidity of each well is then measured using a nephelometer or a plate reader capable of detecting light scattering.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background.
III. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
IV. Relevance in Drug Development and Research
This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura coupling reactions.[1][2] This reaction is fundamental for creating complex biaryl structures, which are common motifs in active pharmaceutical ingredients (APIs).[2]
The presence of the fluorine atom can significantly alter a molecule's properties, such as its lipophilicity and metabolic stability, which can lead to improved drug efficacy and bioavailability.[2] Boronic acids themselves are a class of compounds with various biological activities and are considered to have low toxicity, eventually degrading to boric acid in the body.[6] Several boronic acid-containing drugs, such as Bortezomib, have been approved for therapeutic use.[7] The application of this compound in the synthesis of novel drug candidates makes understanding its solubility a critical step in formulation and process development.[1]
References
Spectroscopic Profile of (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid. This compound, with CAS Number 909709-42-8 and molecular formula C₁₅H₁₆BFO₂, is a valuable building block in medicinal chemistry and materials science. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.
Core Data Presentation
Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 - 7.9 | m | 2H | Ar-H (ortho to -B(OH)₂) |
| ~ 7.6 - 7.4 | m | 3H | Ar-H |
| ~ 7.3 - 7.1 | m | 2H | Ar-H |
| ~ 2.6 - 2.5 | t | 2H | -CH₂-CH₂-CH₃ |
| ~ 1.7 - 1.5 | sextet | 2H | -CH₂-CH₂ -CH₃ |
| ~ 0.9 | t | 3H | -CH₂-CH₂-CH₃ |
| ~ 8.0 (broad s) | s | 2H | B(OH )₂ |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆, Reference: DMSO-d₆ (δ 39.52 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 157 (d) | C -F |
| ~ 145 - 140 | Ar-C (quaternary) |
| ~ 135 - 130 | Ar-C H |
| ~ 130 - 125 | Ar-C H |
| ~ 120 - 115 (d) | Ar-C H (ortho to F) |
| ~ 115 - 110 (d) | Ar-C H (para to F) |
| ~ 37 | CH₂ -CH₂-CH₃ |
| ~ 24 | -CH₂-CH₂ -CH₃ |
| ~ 14 | -CH₂-CH₂-CH₃ |
Note: 'd' denotes a doublet due to C-F coupling.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (B(OH)₂) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1600 | Medium | Aromatic C=C stretch |
| 1400 - 1300 | Strong | B-O stretch |
| ~ 1250 | Medium | C-F stretch |
| ~ 1100 | Strong | B-C stretch |
| 850 - 800 | Strong | C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion Type | Comments |
| 258.12 | [M]⁺˙ | Molecular ion (if observed) |
| 240.11 | [M-H₂O]⁺˙ | Loss of water |
| 222.10 | [M-2H₂O]⁺˙ | Loss of two water molecules |
| 213.11 | [M-B(OH)₂]⁺ | Loss of boronic acid group |
Note: Boronic acids are prone to dehydration and formation of cyclic boroxines (trimers), which may be observed in the mass spectrum, significantly complicating interpretation.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the instrument and sample concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition :
-
Instrument : 400 MHz or higher field NMR spectrometer.
-
Solvent : DMSO-d₆.
-
Temperature : 298 K.
-
Pulse Program : Standard single-pulse experiment.
-
Number of Scans : 16-64.
-
Relaxation Delay : 1-2 seconds.
-
Spectral Width : 0-12 ppm.
-
Referencing : The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) is used as an internal standard.
-
-
¹³C NMR Acquisition :
-
Instrument : 100 MHz or higher field NMR spectrometer.
-
Solvent : DMSO-d₆.
-
Temperature : 298 K.
-
Pulse Program : Proton-decoupled pulse program.
-
Number of Scans : 1024 or more.
-
Relaxation Delay : 2-5 seconds.
-
Spectral Width : 0-200 ppm.
-
Referencing : The solvent peak of DMSO-d₆ (δ ~39.52 ppm) is used as an internal standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure to ensure good contact.
-
IR Spectrum Acquisition :
-
Instrument : Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.
-
Mode : Transmittance or Absorbance.
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Mass Spectrum Acquisition (Electrospray Ionization - ESI) :
-
Instrument : A mass spectrometer equipped with an ESI source, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Mode : Positive or negative ion mode.
-
Mass Range : m/z 50-500.
-
Capillary Voltage : 3-4 kV.
-
Source Temperature : 100-150 °C.
-
Data Analysis : The resulting spectrum should be analyzed for the molecular ion peak and characteristic fragmentation patterns. Due to the tendency of boronic acids to form dimers or trimers (boroxines), the interpretation of the mass spectrum can be complex.
-
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Navigating the Synthesis and Procurement of (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid: A Technical Guide for Researchers
(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid , a specialized organic compound, is a key building block for advancements in pharmaceutical and materials science. This technical guide offers an in-depth overview of its commercial availability, physicochemical properties, and its pivotal role in synthetic chemistry, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile molecule in their work.
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in various quantities, typically with purities of 98% or higher. For ease of procurement and research documentation, it is essential to reference its unique CAS number: 909709-42-8 .[1][2][3]
The key physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for experimental planning and execution.
| Property | Value | Reference(s) |
| CAS Number | 909709-42-8 | [1][2][3] |
| Molecular Formula | C₁₅H₁₆BFO₂ | [2] |
| Molecular Weight | 258.1 g/mol | [2] |
| Appearance | White to off-white powder or solid | [2] |
| Purity | ≥98% | [1] |
| Boiling Point | 412.5 °C at 760 mmHg | [2] |
| Density | 1.2 g/cm³ | [2] |
| Flash Point | 203.3 °C | [2] |
| Solubility | Slightly soluble in water | [2] |
Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl structures. These structures are prevalent in active pharmaceutical ingredients (APIs) and advanced materials for organic light-emitting diodes (OLEDs).[4]
The presence of a fluorine atom and a propyl group on the biphenyl scaffold of this boronic acid derivative is strategic. The fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[5][6][7][8] These modifications can lead to improved drug efficacy, bioavailability, and a more favorable safety profile.[4]
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction utilizing a fluorinated biphenyl boronic acid.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed cross-coupling reaction between an aryl halide and this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Deionized water
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0-1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed organic solvent and deionized water (typically in a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
The following diagram illustrates the general workflow of the Suzuki-Miyaura cross-coupling reaction.
Plausible Synthetic Route
A potential two-step synthesis is outlined below:
-
Step 1: Suzuki-Miyaura Coupling to form 4-bromo-2-fluoro-4'-propyl-1,1'-biphenyl. This would involve the reaction of 1,4-dibromo-2-fluorobenzene with 4-propylphenylboronic acid in the presence of a palladium catalyst and a base.
-
Step 2: Borylation. The resulting 4-bromo-2-fluoro-4'-propyl-1,1'-biphenyl would then undergo a lithium-halogen exchange reaction at low temperature (e.g., with n-butyllithium or t-butyllithium), followed by quenching with a borate ester (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic hydrolysis to yield the final product, this compound.[9][10][11]
The following diagram illustrates this plausible synthetic pathway.
References
- 1. This compound [jknbiochem.net]
- 2. echemi.com [echemi.com]
- 3. (3-Fluoro-4-propyl-[1,1-biphenyl]-4-yl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. sites.pitt.edu [sites.pitt.edu]
Stability and Storage of (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid is a versatile building block in organic synthesis, particularly in cross-coupling reactions for the formation of complex molecules. As with many organoboron compounds, its stability is a critical factor for successful and reproducible synthetic outcomes, as well as for ensuring its quality and efficacy in drug development pipelines. This technical guide provides an in-depth overview of the stability profile and recommended storage conditions for this compound, based on established principles for arylboronic acids.
Executive Summary
This compound is generally a stable crystalline solid under recommended storage conditions. However, it is susceptible to degradation through several pathways, primarily driven by moisture, elevated temperatures, light exposure, and pH extremes. The primary degradation pathways include dehydration to form the corresponding boroxine (a cyclic trimeric anhydride) and protodeboronation, which involves the cleavage of the carbon-boron bond. The presence of a fluorine atom on the phenyl ring can influence the compound's acidity and, consequently, its stability profile. Adherence to proper storage and handling protocols is crucial to minimize degradation and ensure the compound's integrity.
Physicochemical Properties and Stability Data
While specific quantitative stability data for this compound is not extensively published, the following table summarizes its key physicochemical properties and provides expected stability information based on the behavior of analogous arylboronic acids.
| Property | Value / Information |
| Molecular Formula | C₁₅H₁₆BFO₂ |
| Molecular Weight | 258.10 g/mol |
| Appearance | White to off-white crystalline powder |
| CAS Number | 909709-42-8 |
| Recommended Storage | Store in a cool, dry, dark place (2-8 °C recommended for long-term storage) under an inert atmosphere (e.g., argon or nitrogen). Keep tightly sealed. |
| Known Incompatibilities | Strong oxidizing agents, strong bases, and high humidity. |
| Primary Degradation Pathways | Dehydration: Reversible formation of a cyclic trimeric anhydride (boroxine) upon exposure to heat or in a dry environment. Protodeboronation: Irreversible cleavage of the C-B bond, accelerated by acidic or basic conditions. Oxidation: Can occur, leading to the formation of phenolic byproducts. |
| Influence of Substituents | The electron-withdrawing fluorine atom can increase the Lewis acidity of the boronic acid, potentially influencing its reactivity and stability, particularly with respect to pH-dependent degradation. |
Key Degradation Pathways
The stability of this compound is primarily influenced by two key degradation pathways:
-
Dehydration to Boroxine: In the solid state or in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is typically reversible upon the addition of water. While boroxine formation alters the molecular structure, it may not always be detrimental to subsequent reactions, as the boroxine can often be used directly or readily hydrolyzed back to the boronic acid.
-
Protodeboronation: This is an irreversible degradation process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. Protodeboronation is often catalyzed by acidic or basic conditions and can be a significant issue in aqueous solutions. The rate of protodeboronation is highly dependent on the pH of the medium and the electronic properties of the aryl group. For many arylboronic acids, the rate of this degradation pathway increases significantly at high pH.
Experimental Protocols for Stability Assessment
To ensure the quality and define the shelf-life of this compound, a comprehensive stability testing program should be implemented. The following are key experimental protocols that can be adapted for this purpose.
Thermal Stability (Forced Degradation)
-
Objective: To assess the impact of elevated temperatures on the compound's stability.
-
Methodology:
-
Accurately weigh samples of the boronic acid into individual, sealed vials.
-
Place the vials in controlled temperature chambers at various temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4, and 8 weeks).
-
At each time point, remove a vial from each temperature condition.
-
Allow the samples to cool to room temperature.
-
Dissolve the samples in a suitable solvent (e.g., acetonitrile/water) and analyze by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
Hydrolytic Stability
-
Objective: To determine the compound's stability in aqueous environments at different pH values.
-
Methodology:
-
Prepare buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, and 12).
-
Prepare solutions of the boronic acid in each buffer at a known concentration.
-
Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.
-
Immediately analyze the aliquots by a stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Photostability
-
Objective: To evaluate the effect of light exposure on the stability of the compound, following ICH Q1B guidelines.[1][2][3][4][5]
-
Methodology:
-
Expose solid samples of the boronic acid to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify any photodegradation products.
-
Analytical Method for Stability Monitoring
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately assessing the degradation of this compound.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is generally appropriate for this chromophoric compound.
-
Method Validation: The analytical method should be validated to demonstrate its ability to separate the parent compound from all potential degradation products. This is often achieved through forced degradation studies, where the compound is intentionally degraded under various stress conditions (acid, base, oxidation, heat, light) to generate the degradation products.
Visualizations
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of this compound.
Caption: A flowchart outlining the key steps in the stability assessment of the boronic acid.
Potential Degradation Pathways
This diagram illustrates the primary chemical transformations that this compound may undergo upon degradation.
Caption: Major degradation pathways for the target boronic acid.
Conclusion and Recommendations
To maintain the integrity and ensure the reliable performance of this compound, the following storage and handling procedures are strongly recommended:
-
Long-term Storage: Store at 2-8 °C in a tightly sealed container under an inert atmosphere (argon or nitrogen).
-
Short-term Storage: Can be stored at room temperature for short periods, but should be protected from light and moisture.
-
Handling: When handling, minimize exposure to air and humidity. Use in a well-ventilated area or under an inert atmosphere for critical applications.
-
Solvent Choice: For solution-based applications, consider the pH and water content of the solvent to minimize hydrolytic degradation.
By understanding the potential degradation pathways and implementing appropriate storage and handling protocols, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their synthetic and developmental endeavors. A thorough stability testing program is essential for establishing a definitive shelf-life and ensuring the compound's fitness for its intended use.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH guideline for photostability testing: aspects and directions for use [pubmed.ncbi.nlm.nih.gov]
- 4. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 5. biobostonconsulting.com [biobostonconsulting.com]
A Technical Guide to Fluorinated Biphenyl Boronic Acids in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Synthesis
Fluorinated biphenyl boronic acids represent a cornerstone class of reagents in modern organic synthesis, particularly for the construction of complex biaryl scaffolds. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1] In medicinal chemistry, this often translates to enhanced metabolic stability, increased binding affinity, improved membrane permeability, and modulated lipophilicity and pKa.[2][3] Consequently, a significant number of approved drugs across diverse therapeutic areas, including oncology and neurology, feature fluorine substitution.[4]
Biphenyl motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and organic electronics.[5] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for synthesizing these biaryl structures, owing to the stability, low toxicity, and high functional group tolerance of boronic acid reagents.[6][7] Fluorinated biphenyl boronic acids, therefore, serve as critical building blocks, enabling chemists to introduce these beneficial fluorine-imparted properties directly into target molecules.[8] This guide provides an in-depth overview of their synthesis, applications, and the key experimental considerations for their successful implementation.
Synthesis and Properties
Fluorinated biphenyl boronic acids are typically synthesized via Suzuki-Miyaura coupling reactions themselves, often starting from a fluorinated aryl halide and a suitable boronic acid or ester. The reactivity of the aryl halide is a key consideration, with the bond dissociation energy following the trend I > Br > Cl > F.[5]
The electronic properties of these reagents are significantly altered by fluorine's high electronegativity. The strong electron-withdrawing effect can increase the Lewis acidity of the boron center, which can influence reaction kinetics and stability.[9] However, polyfluorinated boronic acids can also be prone to protodeboronation, especially under basic conditions, necessitating careful optimization of reaction protocols.[10][11]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of fluorinated biphenyl boronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form more complex biaryl and heteroaryl structures. This reaction is a fundamental tool for carbon-carbon bond formation.[6][7]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.
-
Transmetalation: The organic group is transferred from the boronic acid to the palladium complex.
-
Reductive Elimination: The desired biphenyl product is formed, regenerating the Pd(0) catalyst.[11]
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, particularly with electron-deficient or sterically hindered substrates.[12]
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for the synthesis of fluorinated biphenyls using fluorinated boronic acids.
Table 1: Synthesis of Various Difluorobiphenyls via Suzuki-Miyaura Coupling Reaction Conditions: 1-bromo-3,4-difluorobenzene (0.518 mmol), Arylboronic Acid (0.777 mmol), Pd(PPh₃)₄ (1.5 mol%), K₃PO₄ (0.777 mmol), Dioxane/H₂O (3:1), 105 °C, 8.5 h.[13]
| Arylboronic Acid Partner | Product | Yield (%)[7][13] | Melting Point (°C)[7][13] |
| 4-(tert-butyl)phenylboronic acid | 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl (TBDFBP) | 77 | 105–107 |
| 4-acetylphenylboronic acid | 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone (DFBPE) | 82 | 110–112 |
| 2,5-dimethoxyphenylboronic acid | 3',4'-difluoro-2,5-dimethoxy-1,1'-biphenyl (DFDMBP) | 72 | 85–87 |
| 3-nitrophenylboronic acid | 3,4-difluoro-3'-nitro-1,1'-biphenyl (DFNBP) | 80 | 92–93 |
| 3-(methylthio)phenylboronic acid | (3',4'-difluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane (DFBPMS) | 80 | 98–100 |
Table 2: Conditions for Suzuki Coupling with 2,5-Difluorophenylboronic Acid
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%)[10] |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 80 | 16 | 92 |
| 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 18 | 88 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Fluorinated Biphenyl Boronic Acids
This protocol is a generalized procedure adapted from methods reported for coupling aryl halides with fluorinated boronic acids.[10][13]
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Fluorinated Biphenyl Boronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, CsF, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, THF, Toluene, often with H₂O)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the fluorinated biphenyl boronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst/ligand (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent (e.g., 10 mL of a 3:1 Dioxane/H₂O mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-105 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[10]
Protocol for Room Temperature Coupling of Unstable Boronic Acids
This protocol is designed for fluorinated boronic acids prone to decomposition, using a highly active precatalyst to ensure the coupling reaction is faster than the degradation of the boronic acid.[11]
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
2,5-Difluorophenylboronic Acid (1.5 mmol, 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium Phosphate (K₃PO₄), 0.5 M aqueous solution
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol), 2,5-difluorophenylboronic acid (1.5 mmol), and the palladium precatalyst (0.02 mmol).
-
Seal the vial and replace the atmosphere with an inert gas (e.g., Argon).
-
Add degassed anhydrous THF (2 mL) followed by the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).
-
Stir the biphasic reaction mixture vigorously at room temperature.
-
Monitor the reaction, which is often complete within 30 minutes to a few hours.[11]
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography.[11]
Visualizations: Workflows and Logical Relationships
References
- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
The Strategic Role of Fluorine Substitution in Modifying Biphenyl Boronic Acid Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1][2] When applied to biphenyl boronic acids, a versatile class of compounds known for their utility in synthesis and as enzyme inhibitors, fluorine substitution offers a powerful tool to enhance therapeutic potential.[3][4] This guide provides an in-depth analysis of how fluorine modifies the properties of biphenyl boronic acids, supported by quantitative data, detailed experimental protocols, and process visualizations.
Modification of Physicochemical Properties
The introduction of fluorine atoms or fluorine-containing groups (e.g., -CF₃, -OCF₃) onto the biphenyl scaffold significantly alters key physicochemical parameters that govern a drug's behavior.[5][6]
The Lewis acidity of the boronic acid moiety is critical for its biological activity, particularly for its ability to form reversible covalent bonds with target enzymes.[7] Fluorine, as a highly electronegative atom, exerts a strong electron-withdrawing inductive effect, which increases the acidity of the boronic acid (i.e., lowers its pKa).[5][8] This effect is highly dependent on the position of the fluorine substituent on the aromatic ring.[5][9]
-
Ortho Position: A fluorine atom at the ortho position provides the most significant increase in acidity. This is attributed to a combination of the inductive effect and the potential formation of an intramolecular hydrogen bond between the fluorine and the boronic acid's hydroxyl group (B-O-H···F), which stabilizes the boronate anion.[5][9]
-
Meta Position: The effect is still pronounced due to the strong inductive effect, with a weaker resonance contribution.[5]
-
Para Position: The increase in acidity is least pronounced at the para position because the electron-withdrawing inductive effect is partially offset by the electron-donating resonance (mesomeric) effect of fluorine.[5][9]
The range of pKa values for various fluorinated phenylboronic acids spans from approximately 6.17 to 8.77.[9]
Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids
| Compound | Substituent(s) | pKa Value | Reference |
| Phenylboronic Acid | H | ~8.76 - 9.0 | [10][11] |
| 2-Fluorophenylboronic Acid | 2-F | 7.91 | [5] |
| 3-Fluorophenylboronic Acid | 3-F | 8.35 | [5] |
| 4-Fluorophenylboronic Acid | 4-F | 8.77 | [5] |
| 4-(Trifluoromethyl)phenylboronic Acid | 4-CF₃ | 7.86 | [10] |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 2,3,4,6-F₄ | 6.17 | [9] |
Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[12] Fluorination has a complex and context-dependent effect on lipophilicity. While replacing a hydrogen atom with fluorine generally increases logP, replacing a hydroxyl or methoxy group with fluorine can decrease it.[13][14] The introduction of fluorinated alkyl groups like trifluoromethyl (-CF₃) significantly increases lipophilicity.[15] This modulation is crucial for optimizing a compound's ability to cross cell membranes and reach its target, with a logP value around 2 often being ideal for CNS-targeting drugs and a value below 5 recommended for good oral absorption.[12]
Table 2: Calculated logP Values of Selected Fluorinated Phenylboronic Acids
| Compound | Molecular Formula | Calculated logP | Reference |
| Phenylboronic Acid | C₆H₇BO₂ | 1.16 | PubChem CID 637488 |
| 2-Fluorophenylboronic Acid | C₆H₆BFO₂ | 1.45 | [16] |
| 4-Fluorophenylboronic Acid | C₆H₆BFO₂ | 1.45 | [17] |
Note: Experimental logP values can vary based on the determination method. The values above are computationally derived and serve for comparative purposes.
The carbon-fluorine (C-F) bond is exceptionally strong and not commonly found in nature, making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[1][2] Strategically placing fluorine atoms at sites susceptible to metabolic oxidation can block these pathways, thereby increasing the compound's metabolic stability, prolonging its half-life, and improving its bioavailability.[1]
Impact on Biological Activity: Enzyme Inhibition
Boronic acids are a well-established class of competitive, reversible inhibitors for serine proteases. They act as transition-state analogs, where the boron atom is attacked by the catalytic serine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct, mimicking the high-energy intermediate of substrate hydrolysis and effectively blocking the enzyme's function.[18]
Fluorine substitution enhances this inhibitory activity by:
-
Increasing Lewis Acidity: A lower pKa means the boronic acid is more readily converted to the tetrahedral boronate anion at physiological pH, which is the species that binds to the enzyme.[5]
-
Optimizing Binding Interactions: Fluorine can participate in favorable non-covalent interactions within the active site, such as dipole-dipole or orthogonal multipolar interactions, increasing binding affinity (i.e., lowering the inhibition constant, Ki).[2]
This strategy has been successfully applied in the development of inhibitors for enzymes like β-lactamases, which are responsible for antibiotic resistance, and Prostate-Specific Antigen (PSA).[18][19]
Synthesis and Experimental Workflows
The synthesis of fluorinated biphenyl boronic acids and their subsequent use in creating more complex molecules is predominantly achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[20][21] This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
Experimental Protocols
Detailed and reproducible experimental methods are crucial for research and development. Below are standardized protocols for key assays.
This method relies on the change in the UV-Vis absorbance spectrum of the boronic acid as it transitions from the neutral trigonal form to the anionic tetrahedral boronate upon ionization.[11][22]
Materials:
-
Fluorinated biphenyl boronic acid compound
-
UV-Vis Spectrophotometer and 96-well UV-transparent microplates
-
A series of buffers covering a wide pH range (e.g., pH 3.6 to 13.5)[22]
-
Acetonitrile (or other suitable co-solvent for solubility)
-
Calibrated pH meter
-
5 M NaOH and 9 M HCl for pH adjustment
-
KCl for maintaining constant ionic strength (0.1 M)
Procedure:
-
Buffer Preparation: Prepare a set of buffers covering the expected pKa range. Adjust the pH of each buffer precisely after adding any required co-solvent (e.g., 25% acetonitrile) and KCl to maintain a constant ionic strength.[22]
-
Stock Solution: Prepare a stock solution of the boronic acid in the chosen co-solvent (e.g., 2.5 mM in acetonitrile).[22]
-
Sample Preparation: In a 96-well microplate, add the buffer solutions with increasing pH to different wells. To each well, add the co-solvent, buffer, and the boronic acid stock solution (e.g., 40 µL acetonitrile, 150 µL buffer, 10 µL stock solution).[22]
-
Measurement: Record the UV-Vis absorbance spectrum for each well over a relevant wavelength range (e.g., 200-400 nm).[22]
-
Data Analysis:
-
Identify the wavelength with the largest spectral change upon ionization.
-
Plot the absorbance at this wavelength against the pH of the buffer.
-
Fit the resulting titration curve to a sigmoidal dose-response (or similar) equation. The pKa is the pH value at the inflection point of the curve.[22]
-
This indirect method correlates the retention time of a compound on a reversed-phase high-performance liquid chromatography (RP-HPLC) column with its lipophilicity.[23][24] It is faster and requires less material than the traditional shake-flask method.[25]
Materials:
-
RP-HPLC system with a UV detector
-
Reversed-phase column (e.g., C18)
-
A series of standard compounds with known logP values
-
Test compound (fluorinated biphenyl boronic acid)
-
Mobile phase: Acetonitrile or methanol and an aqueous buffer (e.g., phosphate buffer)
-
DMSO for dissolving compounds
Procedure:
-
Calibration Curve:
-
Prepare solutions of 5-7 standard compounds with known logP values that bracket the expected logP of the test compound.
-
Inject each standard onto the HPLC column under isocratic conditions (a constant ratio of organic to aqueous mobile phase).
-
Measure the retention time (t_R) for each standard. Also, determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).
-
Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Plot the known logP values of the standards against their calculated log k values to create a linear calibration curve.[24]
-
-
Sample Analysis:
-
Prepare a solution of the test compound.
-
Inject the test compound onto the HPLC system using the exact same method as for the standards.
-
Measure its retention time (t_R) and calculate its retention factor (k).
-
-
logP Calculation:
-
Using the linear equation from the calibration curve, calculate the logP of the test compound from its measured log k value.
-
This protocol outlines the steps to determine the inhibitory potency (e.g., IC₅₀) of a fluorinated biphenyl boronic acid against a target enzyme, such as a serine protease.[26][27]
Materials:
-
Purified target enzyme
-
Specific substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)
-
Test inhibitor (fluorinated biphenyl boronic acid) dissolved in DMSO
-
Assay buffer (optimized for enzyme activity, e.g., 50 mM Tris-HCl, pH 7.4)[26]
-
Microplate reader (spectrophotometer or fluorometer)
-
96-well microplates
Procedure:
-
Prepare Solutions:
-
Prepare a working solution of the enzyme in the assay buffer at a concentration that gives a linear reaction rate over the measurement period.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a serial dilution of the inhibitor in DMSO, then dilute further into the assay buffer to achieve the final desired concentrations (ensure the final DMSO concentration is low, typically <1-5%, and consistent across all wells).[26]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add assay buffer, the enzyme solution, and the inhibitor solution at various concentrations.
-
Positive Control (No Inhibition): Add assay buffer, enzyme solution, and buffer with DMSO (no inhibitor).
-
Negative Control (No Enzyme): Add assay buffer, substrate solution, and buffer with DMSO (no enzyme).
-
-
Pre-incubation: Incubate the plate for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[26]
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Monitor Reaction: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time (kinetic read). The rate of the reaction is determined from the slope of the linear portion of the progress curve.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[26]
-
Conclusion
Fluorine substitution is a highly effective and versatile strategy for optimizing the properties of biphenyl boronic acids in a drug discovery context. By judiciously positioning fluorine atoms on the biphenyl core, researchers can modulate acidity, lipophilicity, and metabolic stability. These physicochemical changes translate directly into improved biological performance, such as enhanced enzyme inhibition and better pharmacokinetic profiles. The robust synthetic methods available, coupled with precise analytical techniques, provide a clear and reliable path for the rational design and development of novel fluorinated biphenyl boronic acid-based therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. science.lpnu.ua [science.lpnu.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 13. research.brighton.ac.uk [research.brighton.ac.uk]
- 14. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 15. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. d-nb.info [d-nb.info]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. longdom.org [longdom.org]
- 26. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 27. superchemistryclasses.com [superchemistryclasses.com]
The Core Reactivity of Arylboronic Acids in Cross-Coupling Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing the reactivity of arylboronic acids in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. This guide will delve into the synthesis, structure, and mechanistic intricacies of these versatile reagents, offering valuable insights for researchers in organic synthesis and drug development.
Introduction to Arylboronic Acids and Cross-Coupling
Arylboronic acids, organic compounds featuring a boronic acid functional group (-B(OH)₂) attached to an aryl group, are indispensable tools in modern organic synthesis. Their stability, low toxicity, and broad functional group tolerance have established them as key reagents in the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, stands as a testament to the transformative impact of these compounds.[1]
This guide will explore the core aspects of arylboronic acid reactivity, providing a detailed examination of their synthesis, the catalytic cycle of the Suzuki-Miyaura coupling, the critical transmetalation step, and the factors that influence their reactivity.
Synthesis and Structure of Arylboronic Acids
Arylboronic acids are typically white, crystalline solids that are often stable to air and moisture, a significant advantage over many other organometallic reagents. Structurally, the boron atom is sp² hybridized, resulting in a trigonal planar geometry.
The most common and versatile method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate, followed by acidic hydrolysis.[2] The general workflow for this synthesis is depicted below.
Other synthetic routes include the palladium-catalyzed coupling of aryl halides or triflates with diboron reagents (Miyaura borylation) and the direct C-H borylation of arenes.[3]
The Suzuki-Miyaura Catalytic Cycle: A Detailed Look
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The catalytic cycle is a well-established paradigm in cross-coupling chemistry.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the arylboronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst.
Mechanism of Transmetalation
The transmetalation step is often the rate-determining step and its mechanism has been the subject of extensive study. The base plays a crucial role by activating the boronic acid. Two primary pathways are generally considered:
-
The Boronate Pathway: The base (e.g., hydroxide) attacks the Lewis acidic boron atom of the arylboronic acid to form a more nucleophilic tetracoordinate "ate" complex, [Ar-B(OH)₃]⁻. This boronate then transfers the aryl group to the palladium(II) center.
-
The Oxo-Palladium Pathway: The base reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide complex. This complex then reacts with the neutral arylboronic acid.
Recent studies suggest that both pathways can be operative, and the dominant mechanism may depend on the specific reaction conditions.
Factors Influencing the Reactivity of Arylboronic Acids
The efficiency of the Suzuki-Miyaura coupling is significantly influenced by the electronic and steric properties of the substituents on the arylboronic acid.
Electronic Effects
The electronic nature of the substituents on the aryl ring of the boronic acid can have a profound impact on the reaction rate and yield. Generally, electron-donating groups (EDGs) on the arylboronic acid enhance the rate of transmetalation, leading to higher yields.[5] Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step.[5] However, the overall effect can be complex and depends on the specific reaction conditions.[6]
| Arylboronic Acid | Substituent | Electronic Effect | Yield (%) |
| 4-Methoxyphenylboronic acid | -OCH₃ | Electron-donating | 95 |
| Phenylboronic acid | -H | Neutral | 90 |
| 4-Chlorophenylboronic acid | -Cl | Electron-withdrawing | 85 |
| 4-Nitrophenylboronic acid | -NO₂ | Strongly Electron-withdrawing | 78 |
Table 1: Illustrative yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with 4-bromoanisole under similar reaction conditions. The data is compiled from representative literature examples to demonstrate the general trend.
Steric Effects
Steric hindrance, particularly from ortho-substituents on the arylboronic acid, can impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step. However, the use of bulky, electron-rich phosphine ligands on the palladium catalyst can often overcome these steric challenges by promoting both the oxidative addition and reductive elimination steps.
Comparison of Boronic Acids, Boronate Esters, and MIDA Boronates
While arylboronic acids are highly reactive, they can be prone to decomposition pathways such as protodeboronation. To enhance stability, arylboronic acids are often converted to boronate esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates.
| Boron Reagent | Reactivity | Stability | Key Features |
| Arylboronic Acid | High | Moderate | Generally the most reactive; can be susceptible to decomposition. |
| Arylboronate Ester (e.g., Pinacol) | Moderate | High | More stable and easier to handle than boronic acids; often hydrolyze in situ to the active boronic acid. |
| Aryl MIDA Boronate | Low (requires activation) | Very High | Exceptionally stable; allows for slow, controlled release of the boronic acid, which is advantageous for complex syntheses and iterative cross-coupling.[7][8] |
Table 2: A comparative overview of different classes of arylboron reagents.
Experimental Protocols
The following are detailed protocols for the synthesis of a representative arylboronic acid and a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis of 4-Tolylboronic Acid
This protocol describes the synthesis of 4-tolylboronic acid from 4-bromotoluene via a Grignard reagent.[2]
Materials:
-
4-Bromotoluene (94.1 g, 0.55 mol)
-
Magnesium turnings (14.5 g, 0.60 mol)
-
Anhydrous Tetrahydrofuran (THF) (875 mL)
-
Trimethyl borate (156 mL, 1.38 mol)
-
Hydrochloric acid (concentrated)
-
Methylene chloride
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under a nitrogen atmosphere, a solution of 4-bromotoluene (94.1 g) in 400 mL of anhydrous THF is added to a flask containing magnesium turnings (14.5 g).
-
The mixture is stirred at reflux for 2 hours to form the Grignard reagent.
-
The reaction mixture is then cooled to -78 °C.
-
A solution of trimethyl borate (156 mL) in 475 mL of THF is added, and the mixture is stirred for 1 hour, then allowed to warm to room temperature.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between an aqueous base and methylene chloride.
-
The pH of the aqueous phase is adjusted to 1 with hydrochloric acid and then extracted with methylene chloride.
-
The combined organic phases are dried over MgSO₄ and concentrated in vacuo to yield 4-tolylboronic acid.
Characterization:
-
¹H NMR (CDCl₃): δ 2.45 (s, 3H), 7.31 (d, J=8 Hz, 2H), 8.13 (d, J=8 Hz, 2H).[2]
Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid and 1-Bromo-4-nitrobenzene
This protocol outlines the cross-coupling of an electron-rich arylboronic acid with an electron-deficient aryl bromide.
Materials:
-
1-Bromo-4-nitrobenzene (0.20 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (0.30 mmol, 1.5 equiv)
-
Potassium carbonate (K₂CO₃) (0.40 mmol, 2.0 equiv)
-
Pd-PEPPSI-IPr catalyst (0.5 mol%)
-
Methanol (MeOH) (0.5 mL)
Procedure:
-
To a reaction vial, add 1-bromo-4-nitrobenzene (0.20 mmol), 4-methoxyphenylboronic acid (0.30 mmol), potassium carbonate (0.40 mmol), and the Pd-PEPPSI-IPr catalyst (0.5 mol%).
-
Add methanol (0.5 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 80 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is filtered.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to afford 4-methoxy-4'-nitrobiphenyl.
Expected Yield:
-
Based on similar reactions, a high yield (e.g., >90%) is expected.
Conclusion and Future Outlook
Arylboronic acids are foundational reagents in modern organic chemistry, with the Suzuki-Miyaura cross-coupling reaction being a prime example of their utility. A thorough understanding of their synthesis, structure, and the factors governing their reactivity is crucial for the efficient design and execution of synthetic strategies. The electronic and steric nature of substituents on the arylboronic acid, as well as the choice between a free boronic acid or a more stable derivative like a boronate ester or MIDA boronate, are key considerations for optimizing reaction outcomes. As the demand for complex molecular architectures in drug discovery and materials science continues to grow, the development of new and more efficient cross-coupling methodologies utilizing arylboronic acids will undoubtedly remain an active and important area of research.
References
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling for the Synthesis of a Novel Terphenyl Derivative
Topic: Suzuki-Miyaura Coupling Protocol using (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid Reference ID: AN-SM-2025-01 For Research Use Only
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its efficiency and reliability in forming carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide offers a powerful tool for constructing complex molecular architectures, particularly biaryl and poly-aryl systems that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of This compound with an aryl halide. The protocol is designed for researchers, scientists, and drug development professionals to facilitate the synthesis of complex, functionalized terphenyl derivatives. The methodology outlines a representative reaction, discusses common catalysts and conditions, and provides a framework for optimization.
Reaction Principle and Scheme
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the boronic acid partner (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4][5]
Scheme 1: Synthesis of a Functionalized Terphenyl Derivative
A representative Suzuki-Miyaura coupling of this compound with 4-bromo-1-isocyanato-2-methoxybenzene to yield 3''-Fluoro-2-isocyanato-5-methoxy-4''-propyl-1,1':4',1''-terphenyl.
Experimental Protocol
This protocol details a general procedure that can be adapted and optimized for specific research needs. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
3.1 Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Stoichiometry | Amount (for 1 mmol scale) |
| This compound | 909709-42-8 | 258.10 | 1.2 equiv | 310 mg |
| 4-Bromo-1-isocyanato-2-methoxybenzene | 175799-93-6 | 228.05 | 1.0 equiv | 228 mg |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 1.5 mol % | 13.7 mg |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 657408-07-6 | 410.50 | 3.3 mol % | 13.5 mg |
| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 equiv | 425 mg |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | - | 8 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | 2 mL |
3.2 Equipment
-
Oven-dried 25 mL Schlenk flask or reaction vial
-
Magnetic stir bar
-
Magnetic stirrer hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles for solvent transfer
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
3.3 Reaction Setup and Procedure
-
To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add the aryl bromide (4-bromo-1-isocyanato-2-methoxybenzene, 228 mg, 1.0 mmol), the boronic acid (310 mg, 1.2 mmol), the palladium precatalyst (Pd₂(dba)₃, 13.7 mg, 0.015 mmol), the ligand (SPhos, 13.5 mg, 0.033 mmol), and the base (K₃PO₄, 425 mg, 2.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Using a syringe, add the degassed anhydrous 1,4-dioxane (8 mL) followed by the degassed deionized water (2 mL).
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.
3.4 Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure terphenyl product.
Data and Optimization
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.[7] The following table provides a summary of conditions that can be screened to optimize the reaction for yield and purity.
Table 2: Screening of Reaction Conditions
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | SPhos (3.3) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | > 90 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DME/H₂O (4:1) | 80 | 60 - 75 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | Toluene/H₂O (5:1) | 90 | 85 - 95 |
| 4 | Pd/C (10) (ligand-free)[8] | - | K₂CO₃ (3.0) | CH₃CN/H₂O (3:1) | 80 | 75 - 90 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | KOtBu (2.0) | THF/H₂O (2:1) | 70 | > 90 |
Yields are estimates based on literature for structurally similar couplings and may vary.
Visualized Workflows and Mechanisms
5.1 Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow from preparation to product analysis.
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.
5.2 Catalytic Cycle Diagram
The mechanism of the Suzuki-Miyaura coupling is a fundamental concept for troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a fresh batch of catalyst; Ensure thorough degassing of solvents and flask; Use anhydrous solvents. |
| Boronic Acid Degradation | Protodeboronation due to excess water or prolonged heating. | Use a stronger, non-aqueous base (e.g., CsF); Minimize reaction time; Use boronic ester instead of boronic acid. |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) species in the reaction start. | Ensure the reaction is strictly anaerobic; Use a precatalyst that cleanly generates Pd(0). |
| Difficult Purification | Close polarity of product and byproducts. | Optimize the chromatographic conditions (try different solvent systems or silica alternatives like alumina). |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
Application Note: Palladium Catalyst Selection for Suzuki-Miyaura Coupling with (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This application note provides guidance on the selection of an appropriate palladium catalyst system for the coupling of (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid with various aryl halides. The presence of a fluorine atom ortho to the boronic acid moiety introduces electronic effects and potential steric hindrance that must be considered for optimal catalyst performance. This document summarizes key data from relevant studies and provides a general experimental protocol for researchers in drug development and synthetic chemistry.
The choice of palladium precursor, ligand, base, and solvent are all critical parameters that influence reaction yield, purity, and catalyst turnover number. For sterically hindered and electronically deactivated substrates, such as the one , specialized catalyst systems are often required to achieve high efficiency.
Catalyst System Components
The success of the Suzuki-Miyaura coupling hinges on the careful selection of four key components:
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The choice of precursor can influence the formation of the active Pd(0) species.
-
Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs) often provide superior results.[1][2][3][4]
-
Base: A base is required to activate the boronic acid for transmetalation.[5] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (t-BuOK). The choice of base can significantly impact the reaction rate and the potential for side reactions like deboronation.[6][7]
-
Solvent: The solvent system must be capable of dissolving the reactants and be compatible with the chosen base. Common solvents include ethereal solvents like 1,4-dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF. Aqueous conditions are also frequently employed.
Data Presentation: Catalyst System Performance
The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings of substrates similar to this compound, focusing on sterically hindered or fluorinated arylboronic acids and aryl halides.
Table 1: Coupling of Sterically Hindered Aryl Chlorides with Arylboronic Acids
| Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (0.1) | WK-phos (0.2) | K₃PO₄ | t-AmylOH | 100 | >99 | [3] |
| Pd(PPh₃)₄ (as low as 9.5 x 10⁻⁵) | (t-Bu)PCy₂ | Various | Various | Various | up to 92 | [8] |
| Pd-NHC complex 3a (0.05) | Acenaphthoimidazolylidene | t-BuOK | Dioxane | 80 | >99 | [1] |
| Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (1-2) | K₃PO₄ | Dioxane | RT | 95-98 | [2] |
Table 2: Coupling of Fluorinated Arylboronic Acids with Aryl Halides
| Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Coupling Partner | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | Na₂CO₃ | Dioxane | 100 | Tetrafluoroiodobenzene | ~70 | [7] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 80 | 2-Bromopyridine | High | [9] |
| G-COOH-Pd-10 | - | Na₂CO₃ | Dioxane/H₂O | 110 | 1-Bromo-4-fluorobenzene | >90 | [10][11][12] |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane | RT | Aryl Bromide | High | [13] |
Note: The specific yields are highly dependent on the exact substrates used in the cited literature. These tables serve as a guide for selecting initial screening conditions.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of stoichiometry, temperature, and reaction time is recommended for each specific substrate combination.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL) to the reaction vessel.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
The selection of an optimal palladium catalyst system for the Suzuki-Miyaura coupling of this compound requires careful consideration of the steric and electronic properties of the substrate. For this potentially challenging coupling, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes are recommended as a starting point. The provided data and protocols offer a solid foundation for researchers to develop efficient and high-yielding synthetic routes for their target molecules. Further screening and optimization will likely be necessary to achieve the best results for a specific aryl halide coupling partner.
References
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura coupling of arylboronic acids to gold( iii ) - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02148G [pubs.rsc.org]
- 14. www1.udel.edu [www1.udel.edu]
Synthesis of bioactive molecules with (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and application of a potent and selective Activated Cdc42-associated kinase 1 (ACK1) inhibitor, utilizing (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid as a key building block. The synthesized compound, (S)-N-(1-(4-((3-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)amino)-1-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridin-3-yl)ethyl)acetamide, has demonstrated significant potential in targeting cancers where ACK1 is aberrantly activated.
Introduction to ACK1 as a Therapeutic Target
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways regulating cell growth, proliferation, and survival.[1][2] Aberrant activation, amplification, or mutation of ACK1 has been implicated in a variety of human cancers, including prostate, breast, pancreatic, ovarian, and lung cancers.[1][2] The oncogenic activity of ACK1 stems from its ability to activate pro-survival kinases, such as AKT, and to phosphorylate and regulate the activity of key proteins like the androgen receptor (AR).[2] Consequently, the development of selective ACK1 inhibitors represents a promising therapeutic strategy for cancers dependent on this signaling pathway.
Role of this compound
This compound serves as a critical synthon in the construction of the ACK1 inhibitor. The biphenyl moiety is a common scaffold in kinase inhibitors, often providing a hydrophobic core that can interact with the ATP-binding pocket of the kinase. The fluorine and propyl substitutions on this biphenylboronic acid are likely designed to enhance metabolic stability, improve pharmacokinetic properties, and optimize binding affinity to the ACK1 kinase domain. The boronic acid functional group enables the crucial carbon-carbon bond formation with a heterocyclic core through the highly efficient and versatile Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The synthesized ACK1 inhibitor, (S)-N-(1-(4-((3-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)amino)-1-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridin-3-yl)ethyl)acetamide, exhibits potent inhibitory activity against the ACK1 kinase.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| (S)-N-(1-(4-((3-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)amino)-1-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridin-3-yl)ethyl)acetamide | ACK1 | 82 | ³³P HotSpot assay |
Experimental Protocols
The synthesis of the target ACK1 inhibitor is achieved through a multi-step process, with the key step being a Suzuki-Miyaura cross-coupling reaction.
Step 1: Suzuki-Miyaura Cross-Coupling Reaction
This step involves the palladium-catalyzed coupling of this compound with a suitable 4-amino-pyridone derivative.
-
Materials:
-
This compound
-
4-Amino-3-bromo-1-methyl-5-(1-aminoethyl)-5,6-dihydropyridin-2(1H)-one (or a protected derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, Toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a reaction vessel, add the 4-amino-pyridone derivative (1.0 eq), this compound (1.2 eq), and the palladium catalyst (0.05 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Add an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the coupled product.
-
Step 2: Acetylation
The final step involves the acylation of the amino group to yield the target acetamide.
-
Materials:
-
Product from Step 1
-
Acetyl chloride or Acetic anhydride
-
Base (e.g., Triethylamine, Pyridine)
-
Solvent (e.g., Dichloromethane, Chloroform)
-
-
Procedure:
-
Dissolve the product from Step 1 in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.5 eq) followed by the slow addition of acetyl chloride or acetic anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to yield (S)-N-(1-(4-((3-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)amino)-1-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridin-3-yl)ethyl)acetamide.
-
Visualizations
Caption: Synthetic workflow for the ACK1 inhibitor.
Caption: ACK1 signaling pathway and point of inhibition.
References
Application Notes and Protocols for (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting optimal solvents and bases for cross-coupling reactions involving (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the fluoro substituent and the extended biphenyl structure allows for the synthesis of complex molecules with tailored electronic and steric properties. The success of coupling reactions with this boronic acid is highly dependent on the judicious choice of reaction parameters, particularly the solvent and base.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[1] The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step, while the solvent influences the solubility of reagents, catalyst stability, and overall reaction rate.[2]
Solvent and Base Selection: A Summary
The choice of solvent and base is critical for achieving high yields and minimizing side reactions in Suzuki-Miyaura couplings. The following tables summarize common solvents and bases used in the synthesis of fluorinated biphenyls, a class of compounds structurally related to the topic molecule.
Table 1: Common Solvents for Suzuki-Miyaura Reactions of Fluorinated Biphenyls
| Solvent System | Typical Ratio (v/v) | Key Characteristics & Applications |
| Dioxane / Water | 3:1 to 4:1 | A versatile and widely used system that effectively dissolves both organic and inorganic reagents. The presence of water is often crucial for the reaction mechanism. |
| Toluene / Water | 4:1 to 10:1 | Another common biphasic system, particularly useful for reactions at higher temperatures due to the higher boiling point of toluene. |
| Dimethylformamide (DMF) / Water | 95:5 | A polar aprotic solvent that can enhance the solubility of certain substrates and reagents.[3] |
| Tetrahydrofuran (THF) / Water | 4:1 | A good general-purpose solvent for Suzuki-Miyaura reactions, though its lower boiling point may limit the reaction temperature.[4] |
| Ethanol | - | A polar protic solvent that has been shown to be effective in certain Suzuki-Miyaura couplings.[5] |
Table 2: Common Bases for Suzuki-Miyaura Reactions of Fluorinated Biphenyls
| Base | Strength | Common Applications & Notes |
| Potassium Phosphate (K₃PO₄) | Strong | An effective base for a wide range of Suzuki-Miyaura reactions, including those with fluorinated substrates. |
| Potassium Carbonate (K₂CO₃) | Moderate | A widely used and cost-effective base, often employed in biphasic solvent systems.[2][3] |
| Sodium Carbonate (Na₂CO₃) | Moderate | Similar to K₂CO₃, a common and effective base for many Suzuki-Miyaura couplings.[2] |
| Cesium Carbonate (Cs₂CO₃) | Strong | A highly effective but more expensive base, often used for challenging couplings or when milder conditions are required. |
| Sodium Bicarbonate (NaHCO₃) | Weak | A milder base that can be effective in specific cases, particularly when sensitive functional groups are present.[5] |
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl halide and a fluorinated biphenyl boronic acid, based on established methods for similar substrates.[2][6]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 3:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove any oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl product.
Visualization of the Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate solvent and base for a Suzuki-Miyaura reaction involving this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Biaryl Compounds Using (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is particularly vital in the pharmaceutical and materials science industries for the synthesis of biaryl scaffolds, which are prevalent in a vast array of biologically active molecules and functional materials. The specific biaryl boronic acid, (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid, is a valuable building block for introducing a fluorinated biphenyl moiety, a common feature in many advanced drug candidates and electronic materials. The fluorine substituent can enhance metabolic stability and binding affinity, while the propyl group can modulate lipophilicity and van der Waals interactions.
These application notes provide a comprehensive guide for the scale-up synthesis of biaryl compounds utilizing this compound, with a focus on transitioning from laboratory-scale to kilogram-scale production.
Key Considerations for Scale-Up
Scaling up the Suzuki-Miyaura coupling from the benchtop to a manufacturing setting requires careful consideration of several critical parameters to ensure a safe, efficient, and reproducible process.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount for achieving high turnover numbers and turnover frequencies, thus minimizing catalyst loading and cost. For electron-rich and sterically hindered substrates, bulky and electron-rich phosphine ligands are often preferred. Air-stable palladium pre-catalysts are highly recommended for large-scale operations to simplify handling and improve reproducibility.
-
Solvent Selection: The ideal solvent system should ensure sufficient solubility of all reactants, facilitate the reaction kinetics, and allow for straightforward work-up and product isolation. On a large scale, factors such as solvent cost, safety (e.g., flashpoint), and environmental impact are crucial. Biphasic solvent systems, such as toluene/water or 2-propanol/water, are often employed to facilitate the separation of the catalyst and inorganic salts.
-
Base Selection: The base activates the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and the formation of byproducts. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used in large-scale syntheses due to their cost-effectiveness and ease of removal.
-
Reaction Monitoring and Control: Robust in-process controls (IPCs) are essential to monitor the reaction progress and ensure completion. High-performance liquid chromatography (HPLC) is the preferred method for tracking the consumption of starting materials and the formation of the product.
-
Work-up and Purification: The work-up procedure should be designed to efficiently remove the palladium catalyst, unreacted starting materials, and inorganic byproducts. This often involves aqueous washes, extractions, and potentially treatment with a palladium scavenger. The final product is typically isolated by crystallization, which should be optimized to provide high purity and yield.
Data Presentation
The following tables provide representative quantitative data for a hypothetical scale-up synthesis of a biaryl compound using this compound and a suitable aryl bromide coupling partner (e.g., 4-bromo-2-fluoroaniline).
Table 1: Reactant and Reagent Stoichiometry for Kilogram-Scale Synthesis
| Component | Chemical Name | CAS Number | Molecular Weight ( g/mol ) | Moles | Weight (kg) | Equivalents |
| Aryl Bromide | 4-Bromo-2-fluoroaniline | 367-24-8 | 190.02 | 5.26 | 1.00 | 1.0 |
| Boronic Acid | This compound | 909709-42-8 | 258.10 | 5.79 | 1.50 | 1.1 |
| Catalyst | [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) | 95408-45-0 | 651.19 | 0.026 | 0.017 | 0.005 |
| Base | Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 15.78 | 2.18 | 3.0 |
| Solvent 1 | 2-Propanol | 67-63-0 | - | - | 10.0 L | - |
| Solvent 2 | Water | 7732-18-5 | - | - | 5.0 L | - |
Table 2: Typical Reaction Parameters and Performance
| Parameter | Value |
| Reaction Scale | 1.0 kg of Aryl Bromide |
| Reaction Temperature | 80-85 °C |
| Reaction Time | 8-12 hours |
| In-Process Control | HPLC (Target: <1% Aryl Bromide remaining) |
| Typical Yield | 85-95% |
| Product Purity (crude) | >95% (by HPLC) |
| Product Purity (after crystallization) | >99.5% (by HPLC) |
| Residual Palladium | <10 ppm |
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of 4'-Amino-3,3'-difluoro-4''-propyl-[1,1':4',1''-terphenyl]
This protocol describes a representative procedure for the Suzuki-Miyaura coupling of 4-bromo-2-fluoroaniline with this compound on a 1 kg scale.
Materials:
-
4-Bromo-2-fluoroaniline (1.00 kg, 5.26 mol)
-
This compound (1.50 kg, 5.79 mol)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂, 17.0 g, 0.026 mol)
-
Potassium Carbonate (K₂CO₃) (2.18 kg, 15.78 mol)
-
2-Propanol (10.0 L)
-
Deionized Water (5.0 L)
-
Toluene (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Activated Carbon
-
Palladium Scavenger (e.g., silica-based thiol scavenger)
Equipment:
-
20 L glass-lined reactor with mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet
-
Heating/cooling mantle
-
Addition funnel
-
Filter funnel
-
Drying oven
Procedure:
-
Reactor Setup and Inerting:
-
Ensure the reactor is clean and dry.
-
Assemble the reactor with the stirrer, condenser, temperature probe, and nitrogen inlet.
-
Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.
-
-
Charging Reactants:
-
To the inerted reactor, charge 4-bromo-2-fluoroaniline (1.00 kg), this compound (1.50 kg), and potassium carbonate (2.18 kg).
-
Add 2-propanol (10.0 L) and deionized water (5.0 L) to the reactor.
-
-
Degassing:
-
Begin stirring the mixture at a moderate speed (e.g., 100-150 rpm).
-
Sparge the reaction mixture with nitrogen for an additional 30 minutes to remove any dissolved oxygen.
-
-
Catalyst Addition:
-
Under a positive flow of nitrogen, add the [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) catalyst (17.0 g) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to 80-85 °C.
-
Maintain the temperature and continue stirring for 8-12 hours.
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC. The reaction is considered complete when the area percent of the starting aryl bromide is less than 1%.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add toluene (10 L) to the reactor and stir for 15 minutes.
-
Stop stirring and allow the layers to separate.
-
Separate the lower aqueous layer.
-
Wash the organic layer with brine (2 x 5 L).
-
Separate the layers.
-
-
Palladium Removal:
-
To the organic layer, add a palladium scavenger (e.g., 200 g of silica-based thiol scavenger) and stir for 2-4 hours at room temperature.
-
Filter the mixture to remove the scavenger.
-
Optionally, treat the filtrate with activated carbon to remove colored impurities.
-
-
Isolation and Crystallization:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
Add a suitable solvent for crystallization (e.g., isopropanol/heptane mixture) and heat to dissolve the crude product.
-
Allow the solution to cool slowly to room temperature and then cool further in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold solvent, and dry in a vacuum oven at 40-50 °C to a constant weight.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the scale-up synthesis of biaryl compounds.
Troubleshooting & Optimization
Minimizing protodeboronation of (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid
Topic: Minimizing Protodeboronation For: Researchers, scientists, and drug development professionals.
This guide provides detailed troubleshooting advice and experimental protocols to minimize the undesired protodeboronation of (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid during chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue for this compound?
Protodeboronation is an undesired side reaction in which the carbon-boron bond of an organoboronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] For this compound, this results in the formation of the byproduct 3-fluoro-4'-propyl-1,1'-biphenyl, consuming the starting material and reducing the yield of the desired product.[3][4] This side reaction complicates product purification and lowers the overall efficiency of the synthesis. The presence of the electron-withdrawing fluorine atom can make the arylboronic acid more susceptible to protodeboronation, especially under basic conditions commonly used in cross-coupling reactions.[5][6]
Q2: What is the primary mechanism for the protodeboronation of this arylboronic acid?
The most common pathway, particularly under the basic conditions of Suzuki-Miyaura coupling, is a base-catalyzed mechanism. The reaction begins with the boronic acid reacting with a base (like hydroxide) to form a more reactive tetrahedral boronate anion. This is followed by a rate-limiting step where the boronate reacts with a proton source, such as water, to cleave the C-B bond.[1][7]
Q3: Which factors most significantly accelerate protodeboronation?
Several factors can increase the rate of protodeboronation:
-
High pH: Strongly basic conditions promote the formation of the reactive arylboronate anion, accelerating C-B bond cleavage.[1][8]
-
High Temperature: Like most chemical reactions, the rate of protodeboronation increases with temperature.[3][9]
-
Choice of Base: Strong inorganic bases (e.g., NaOH, KOH) can promote protodeboronation more than milder bases (e.g., K₃PO₄, K₂CO₃, CsF).[4][10]
-
Presence of Water: Water often acts as the proton source required for the final C-B bond cleavage step, particularly in base-catalyzed mechanisms.[1]
-
Slow Desired Reaction: If the primary reaction (e.g., Suzuki-Miyaura coupling) is slow, the boronic acid is exposed to potentially destabilizing conditions for a longer period, allowing more time for the protodeboronation side reaction to occur.[11]
Q4: How can I quantify the extent of protodeboronation in my reaction mixture?
Protodeboronation can be quantified by analyzing aliquots of the reaction mixture using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): By developing a method that separates the starting boronic acid, the desired product, and the protodeboronated byproduct, you can determine the relative percentages of each component.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is effective for monitoring the formation of the volatile protodeboronated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR or ¹⁹F NMR can be used to determine the ratio of the desired product to the protodeboronated byproduct by integrating characteristic, non-overlapping signals. Adding an internal standard can allow for absolute quantification.[6]
Troubleshooting Guide
Problem: My reaction shows low yield and significant formation of 3-fluoro-4'-propyl-1,1'-biphenyl.
This is a classic sign that protodeboronation is outcompeting your desired cross-coupling reaction. Follow this decision tree and the corresponding solutions to troubleshoot the issue.
Detailed Solutions
-
SOLUTION A: Switch to a Boronic Acid Surrogate The instability of the free boronic acid is often the root cause. Using a more stable derivative can dramatically reduce protodeboronation.[12]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and moisture-tolerant solids.[11] They participate in "slow-release" coupling, where the active boronic acid is generated in situ at a controlled rate, keeping its concentration low and minimizing side reactions.[11][13] This is highly recommended for challenging substrates.
-
Pinacol Esters: Boronic acid pinacol esters are more stable than the corresponding boronic acids and can facilitate anhydrous coupling conditions, which helps prevent hydrolysis-dependent protodeboronation.[12]
-
Organotrifluoroborates: Potassium organotrifluoroborate salts (ArBF₃K) also serve as a stable, protected form of the boronic acid that is released slowly under reaction conditions.[4]
-
-
SOLUTION B: Lower the Reaction Temperature Excessive heat accelerates protodeboronation.[9] Determine the minimum temperature required for the cross-coupling to proceed at a reasonable rate. Run a temperature screen (e.g., 60°C, 80°C, 100°C) and monitor by LC-MS to find the optimal balance between reaction speed and byproduct formation.
-
SOLUTION C: Use a Milder Base The choice of base is critical. Strong bases create a high concentration of the reactive boronate anion.[10] Switching to a milder base can significantly suppress protodeboronation.
Table 1: Comparison of Bases for Suzuki-Miyaura Coupling
Base Strength Typical Observation Regarding Protodeboronation Recommended Use NaOH, KOH Strong Often promotes significant protodeboronation. Avoid for sensitive substrates. K₂CO₃, Cs₂CO₃ Moderate Generally a good starting point; less harsh than hydroxides. Use as a first choice. K₃PO₄ Moderate Often effective for slow-release strategies and sensitive substrates. Highly recommended with MIDA boronates.[11] | CsF, KOAc | Weak | Can be effective in minimizing protodeboronation but may require a more active catalyst. | Useful for highly sensitive systems.[4] |
-
SOLUTION D: Optimize the Catalyst System A highly active palladium catalyst system that promotes rapid cross-coupling can ensure the desired reaction is complete before significant protodeboronation occurs.[3] If your current system is sluggish, consider screening different phosphine ligands (e.g., SPhos, XPhos, RuPhos) or using modern palladium precatalysts (e.g., G2, G3, G4 Palladacycles) designed for high turnover and activity at lower temperatures.
Recommended Experimental Protocols
Protocol 1: Optimized Coupling Using a Mild Base (K₃PO₄)
This protocol is a good starting point when using the free boronic acid.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Pd(dppf)Cl₂ (2-5 mol%)
-
Solvent: 1,4-Dioxane/Water (5:1 mixture), thoroughly degassed.
-
-
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, boronic acid, K₃PO₄, and palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at a controlled temperature (start at 60-80°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Slow-Release Coupling with MIDA Boronate
This protocol is highly recommended for maximizing yield by minimizing protodeboronation.[11]
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound MIDA ester (1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 - 7.5 equiv)
-
SPhos Pd G2 (2 mol%)
-
Solvent: 1,4-Dioxane/Water (5:1 mixture), degassed.
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide, MIDA boronate, K₃PO₄, and SPhos Pd G2 catalyst in a reaction vessel.
-
Add the degassed solvent mixture.
-
Seal the vessel and place it in a preheated oil bath at 60°C. The slow release of the boronic acid is typically effective at this temperature.[11]
-
Stir for the required time (may range from 3 to 24 hours depending on the aryl halide). Monitor for completion.
-
Follow the workup and purification procedure described in Protocol 1.
-
Data Summary
Table 2: Comparison of Boronic Acid Surrogates for Minimizing Protodeboronation
| Boron Species | Structure | Bench Stability | Key Advantage | Typical Conditions to Minimize Protodeboronation |
|---|---|---|---|---|
| Boronic Acid | Ar-B(OH)₂ | Variable; sensitive to air/moisture. | Commercially available, no deprotection needed. | Requires careful optimization of base, solvent, and temperature. |
| Pinacol Ester | Ar-B(pin) | Good; generally stable solids. | Allows for anhydrous conditions, preventing hydrolysis.[12] | Anhydrous solvent, anhydrous base (e.g., TMSOK, KOtBu). |
| MIDA Boronate | Ar-B(MIDA) | Excellent; air- and moisture-stable solids.[11] | Enables "slow-release" of boronic acid, keeping its concentration low.[11][13] | Mild aqueous base (K₃PO₄), moderate temperature (60°C).[11] |
| Trifluoroborate Salt | [Ar-BF₃]⁻K⁺ | Excellent; highly stable crystalline solids. | Also acts as a slow-release source of boronic acid.[4] | Requires aqueous base (e.g., Cs₂CO₃, K₂CO₃) for in situ hydrolysis. |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Sterically Hindered Biphenyl Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of sterically hindered biphenyl boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with a sterically hindered aryl halide and/or boronic acid is resulting in a low yield. What are the most critical parameters to investigate first?
A1: Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates are a common challenge. The primary reason is the decreased reaction rate due to steric hindrance around the reaction centers, which impedes crucial steps of the catalytic cycle. When troubleshooting, the most critical components to optimize are the ligand and the base .[1][2]
-
Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][3] It is crucial to employ bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[1][2][4] These ligands promote the formation of a more reactive palladium(0) species, which facilitates the oxidative addition of the hindered aryl halide and accelerates the reductive elimination step.[1][3]
-
Base Selection: The choice of base is critical as it activates the boronic acid for transmetalation.[1] Moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] For particularly challenging, sterically demanding systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[1][5]
Q2: I am observing significant amounts of side products, such as dehalogenation of my aryl halide or protodeboronation of my boronic acid. How can I minimize these?
A2: The formation of dehalogenation and protodeboronation byproducts is a common issue, especially with sterically hindered substrates.
-
Minimizing Protodeboronation: This side reaction involves the cleavage of the C-B bond of the boronic acid. It can be mitigated by using anhydrous solvents and ensuring the reaction is run under a strictly inert atmosphere.[2] Using more stable boronic acid derivatives, such as boronate esters (e.g., pinacol esters), can also reduce the extent of protodeboronation.[2]
-
Suppressing Dehalogenation: The premature reduction of the aryl halide can be minimized by careful selection of the base and solvent.[2] Additionally, ensuring a truly oxygen-free environment by properly degassing the solvent and using an inert atmosphere glovebox or Schlenk line techniques is crucial.
Q3: What are the best practices for setting up a Suzuki-Miyaura reaction for tetra-ortho-substituted biaryl synthesis?
A3: The synthesis of tetra-ortho-substituted biaryls represents a significant challenge in cross-coupling chemistry. Success often relies on a carefully optimized reaction protocol.
-
Catalyst System: Specialized, bulky ligands are essential. Ligands like SPhos, XPhos, and RuPhos are excellent starting points.[1] For extremely hindered substrates, consider more specialized ligands such as BI-DIME or AntPhos.[1][6] N-Heterocyclic Carbene (NHC) ligands have also demonstrated high efficacy in these challenging couplings.[1]
-
Reaction Conditions: Higher reaction temperatures are often required to overcome the large activation energy barrier associated with these transformations.[3] Solvents with high boiling points, such as toluene, dioxane, or xylenes, are therefore commonly used.[3][5] Microwave irradiation can also be a powerful tool to rapidly achieve and maintain the necessary high temperatures.[5]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize key quantitative data for optimizing Suzuki-Miyaura couplings of sterically hindered substrates.
Table 1: Recommended Ligands for Sterically Hindered Suzuki-Miyaura Coupling
| Ligand | Substrate Type | Typical Catalyst Loading (mol%) | Notes |
| SPhos, XPhos, RuPhos | General sterically hindered aryl halides and boronic acids | 1 - 5 | Excellent starting points for optimization.[1][3] |
| BI-DIME | Extremely hindered biaryls (e.g., bearing ortho-isopropyl substituents) | 1 - 3 | Facilitates the synthesis of highly hindered biaryls.[6] |
| AntPhos | Di-ortho-substituted aryl halides and secondary alkylboronic acids | 1 - 2 | Shows high reactivity and broad substrate scope for sterically demanding couplings.[7] |
| N-Heterocyclic Carbenes (NHCs) | Di-, tri-, and tetra-ortho-substituted biaryls | 0.05 - 2 | Highly efficient and general catalysts, often with low catalyst loadings.[5] |
Table 2: Effective Base and Solvent Combinations
| Base | Solvent | Temperature (°C) | Comments |
| K₃PO₄ | Toluene, Dioxane | 80 - 110 | A reliable choice for many hindered couplings.[1][3] |
| Cs₂CO₃ | Dioxane | 80 - 100 | Often effective for a range of substrates.[1] |
| t-BuOK | Dioxane, Toluene | 60 - 100 | A stronger base, particularly effective with less reactive aryl chlorides.[1][5] |
| K₂CO₃ | Dioxane | 60 - 100 | Can be effective, especially for sensitive functionalities.[8] |
Experimental Protocols
General Protocol for a Small-Scale Test Reaction:
This protocol is a starting point and should be optimized for specific substrates.
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv), the sterically hindered biphenyl boronic acid (0.24 mmol, 1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.005 mmol, 2.5 mol%), and the chosen ligand (e.g., SPhos, 0.01 mmol, 5 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with a stream of argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv) and the degassed solvent (e.g., dioxane, 2 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. books.rsc.org [books.rsc.org]
Technical Support Center: Catalyst Deactivation in Suzuki Reactions with Fluorinated Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a fluorinated boronic acid is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with fluorinated boronic acids can often be attributed to a few key factors. Systematically evaluate the following:
-
Reagent Quality and Stability: Fluorinated boronic acids, particularly those with multiple fluorine substituents, can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] It is crucial to use fresh, high-purity fluorinated boronic acids. If stability is a concern, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA boronate.[1][2]
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under inert conditions to prevent degradation and oxidation.[1] For challenging couplings with electron-deficient fluorinated boronic acids, consider using more robust and active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3]
-
Reaction Conditions: The choice of base, solvent, and temperature is critical. Ensure your solvent is anhydrous and thoroughly degassed, as oxygen can lead to catalyst decomposition and the formation of inactive palladium black.[2][4] The reaction should be conducted under a strictly inert atmosphere (argon or nitrogen).[1]
Q2: How does the presence of fluorine on the boronic acid affect the Suzuki-Miyaura coupling reaction?
A2: The strong electron-withdrawing nature of fluorine atoms decreases the electron density of the aromatic ring, which in turn increases the Lewis acidity of the boronic acid.[5] This has a significant impact on the transmetalation step of the catalytic cycle, which is often the rate-limiting step.[5] The decreased nucleophilicity of the fluorinated boronic acid can slow down this transfer of the organic group to the palladium catalyst, leading to lower reaction rates and yields compared to non-fluorinated analogs.[2][5]
Q3: I suspect protodeboronation of my fluorinated boronic acid is a major side reaction. How can I minimize it?
A3: Protodeboronation is a common issue with electron-deficient boronic acids.[1] To mitigate this side reaction, consider the following strategies:
-
Choice of Base: Use milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[1]
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation. Employing anhydrous conditions can be beneficial.[1]
-
Use of More Stable Boron Reagents: Converting the fluorinated boronic acid to a more stable form, such as a potassium trifluoroborate salt (R-BF₃K), MIDA boronate, or pinacol ester, can protect it from premature decomposition.[6] These reagents often employ a "slow-release" strategy, gradually providing the active boronic acid in situ, which keeps its concentration low and minimizes side reactions.[7][8]
-
Reaction Time and Temperature: Optimize for shorter reaction times and lower temperatures where possible to reduce the extent of protodeboronation.[1]
Q4: Can fluoride ions themselves deactivate the palladium catalyst?
A4: Yes, fluoride ions can have a complex, dual role in the Suzuki-Miyaura reaction. While they can act as a base to promote the reaction, excess fluoride ions can also be detrimental. They can interact with the palladium center to form inactive palladium-fluoride species, which can inhibit crucial steps in the catalytic cycle like reductive elimination.[2][9][10] The concentration of fluoride ions must be carefully controlled to ensure efficient catalysis.[10]
Q5: What is "palladium black" and why am I observing it in my reaction?
A5: The formation of a black precipitate, commonly known as palladium black, is an indication of catalyst agglomeration and deactivation.[2] This occurs when the catalytically active palladium nanoparticles aggregate into an inactive bulk metal state.[2] This can be caused by high reaction temperatures, high catalyst loading, or the degradation of the supporting ligands.[2][4] To prevent this, consider reducing the reaction temperature, lowering the catalyst loading, or using more robust ligands that effectively stabilize the palladium nanoparticles.[2]
Troubleshooting Guides
Problem 1: Low to no conversion of starting materials.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Test the catalyst with a known, reliable Suzuki coupling reaction. Use a fresh batch of catalyst and ligand. Consider using a more robust precatalyst, such as a Buchwald G3 or G4 palladacycle.[4] |
| Poor Reagent Quality | Use fresh, high-purity fluorinated boronic acid and aryl halide. Check for decomposition of the boronic acid via NMR.[4] |
| Inadequate Degassing | Ensure the solvent and reaction mixture are thoroughly degassed with an inert gas (argon or nitrogen) to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1] |
| Suboptimal Base/Solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, toluene, DMF).[3][11] |
Problem 2: Reaction starts but stalls before completion.
| Possible Cause | Troubleshooting Step |
| Progressive Catalyst Deactivation | The catalyst is being slowly poisoned. Consider a "slow-release" strategy by using a more stable boronate ester (pinacol, MIDA) or a trifluoroborate salt of the fluorinated boronic acid.[6][7] |
| Protodeboronation of Boronic Acid | The fluorinated boronic acid is degrading over time. Switch to anhydrous conditions and a milder base.[1] Lowering the reaction temperature may also help. |
| Product Inhibition | The product of the reaction may be coordinating to the palladium center and inhibiting further catalysis. Try a lower initial concentration of reactants. |
Quantitative Data Summary
The following tables summarize the impact of electronic effects on Suzuki-Miyaura coupling yields.
Table 1: Comparison of Yields for Suzuki-Miyaura Coupling of Various Boronic Acids with an Aryl Halide
This data is inferred from related studies and illustrates the general trend of electronic effects.
| Boronic Acid | Electronic Nature | Expected Relative Yield |
| 4-Methoxyphenylboronic acid | Electron-donating | High |
| Phenylboronic acid | Neutral | Moderate to High |
| Fluorinated Phenylboronic Acid | Electron-withdrawing | Moderate to Low |
| 4-Cyanophenylboronic acid | Strongly electron-withdrawing | Low |
Note: The actual yield will depend on the specific substrates and reaction conditions.[5]
Table 2: Influence of Boronic Acid Partner on the Yield of Suzuki-Miyaura Coupling with 1-bromo-4-fluorobenzene
| Boronic Acid Partner | Yield (%) at 70 °C (48h) | Yield (%) at 110 °C (48h) |
| 4-Fluorophenylboronic acid | ~95 | ~98 |
| Phenylboronic acid | ~90 | ~95 |
| 4-Carboxyphenylboronic acid | ~60 | ~80 |
| 4-Vinylphenylboronic acid | ~40 | ~60 |
Data adapted from a study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.[12]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 2-Fluoropyridine-3-boronic acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Fluoropyridine-3-boronic acid (1.0 eq)
-
Aryl halide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 4:1 Dioxane/Water)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the 2-fluoropyridine-3-boronic acid, aryl halide, palladium catalyst, and base.
-
Add the solvent system to achieve a concentration of approximately 0.1 - 0.5 M.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[13]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[13]
Protocol 2: Conversion of a Fluorinated Boronic Acid to a Diethanolamine Adduct for Improved Stability
Materials:
-
Fluorinated boronic acid (1.0 eq)
-
Diethanolamine (1.0 eq)
-
Methylene chloride
-
Cold solvent for washing (e.g., cold methylene chloride)
Procedure:
-
In a vial with a stir bar, dissolve the fluorinated boronic acid in a minimal amount of methylene chloride.
-
While stirring, add diethanolamine dropwise. A precipitate should form.
-
Stir the resulting slurry for 10-15 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically with protic solvents.[3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common deactivation pathways for palladium catalysts in Suzuki reactions.
Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling side reactions during the Suzuki-Miyaura cross-coupling of (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid.
Troubleshooting Guide
Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryls. This side reaction reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling.
Isolating the Cause of Homocoupling
To effectively troubleshoot, it is crucial to identify the potential source of the problem. The following workflow outlines a logical approach to diagnosing and addressing common causes of homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of boronic acid homocoupling in Suzuki reactions?
A1: Homocoupling of boronic acids is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is crucial to suppress this pathway.[1][2]
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Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0). This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.[1][2]
Caption: Proposed mechanisms for boronic acid homocoupling.
Q2: How does the choice of palladium source affect homocoupling?
A2: The choice of palladium precatalyst can significantly impact the extent of homocoupling. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, is often advantageous over Pd(II) sources like Pd(OAc)₂ because it reduces the initial concentration of Pd(II) that can directly lead to homocoupling.[1]
Q3: Can the selection of ligands and bases minimize homocoupling?
A3: Absolutely.
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), can promote the desired cross-coupling pathway over side reactions.[3]
-
Bases: The base is crucial for activating the boronic acid. While a base is necessary, excessively strong or high concentrations of base can sometimes promote side reactions. It is recommended to screen bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ to find the optimal conditions for your specific substrates.
Q4: Are there any chemical additives that can suppress homocoupling?
A4: Yes, the addition of a mild reducing agent can be very effective. Potassium formate (HCO₂K) has been shown to suppress homocoupling by helping to maintain the palladium in its active Pd(0) state, thus minimizing the Pd(II)-mediated homocoupling pathway.[1][4]
Q5: What is the role of solvent and temperature in controlling homocoupling?
A5: Solvents and temperature are critical parameters.
-
Solvents: Aprotic solvents such as 1,4-dioxane and toluene are commonly used and are often effective at minimizing homocoupling. While the addition of water is often necessary to dissolve the base, an excessive amount can sometimes promote homocoupling.
-
Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help suppress homocoupling. Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.
Q6: What procedural modifications can help reduce homocoupling?
A6: Several procedural adjustments can be made:
-
Slow addition of the boronic acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[4]
-
Use a slight excess of the aryl halide: This can help to ensure that the palladium catalyst preferentially reacts with the aryl halide via oxidative addition rather than participating in boronic acid homocoupling.
-
Rigorous degassing: Thoroughly degassing all solvents and reagents is one of the most effective ways to prevent oxygen-mediated homocoupling.[1] This can be achieved by sparging with an inert gas (nitrogen or argon) or by using freeze-pump-thaw cycles.
Data on Minimizing Homocoupling
The following tables summarize quantitative data on the effect of various strategies to minimize boronic acid homocoupling, adapted from studies on structurally related Suzuki-Miyaura cross-coupling reactions.
Table 1: Effect of Palladium Source and Oxygen Exclusion on Homocoupling
| Entry | Palladium Source | Atmosphere | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ | Air | 75 | 15 |
| 2 | Pd(OAc)₂ | Nitrogen | 85 | 5 |
| 3 | Pd(PPh₃)₄ | Air | 80 | 10 |
| 4 | Pd(PPh₃)₄ | Nitrogen | 92 | <2 |
Data is representative and based on general findings in the literature.
Table 2: Influence of Ligand and Base on Homocoupling
| Entry | Ligand | Base | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | PPh₃ | K₂CO₃ | 82 | 8 |
| 2 | SPhos | K₂CO₃ | 95 | <1 |
| 3 | XPhos | K₃PO₄ | 94 | <1 |
| 4 | P(t-Bu)₃ | Cs₂CO₃ | 90 | 3 |
Data is representative and based on general findings in the literature for sterically hindered substrates.[5][6]
Table 3: Effect of Additives on Suppressing Homocoupling with a Pd(II) Precatalyst
| Entry | Additive | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | None | 85 | 12 |
| 2 | Potassium Formate (1.5 equiv.) | 93 | 1 |
Data is representative and based on a study suppressing Pd-mediated homocoupling.[1][4]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general guideline and may require optimization for your specific substrates and reaction scale.
Materials:
-
This compound (1.1 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide, the boronic acid, the ligand (if used), and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Rigorous Deoxygenation: Perform a subsurface sparge with nitrogen or argon for at least 30 minutes, or alternatively, perform three to five freeze-pump-thaw cycles for complete oxygen removal.[1]
-
Catalyst Introduction: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol Incorporating Slow Addition and an Additive
Procedure:
-
Initial Setup: In a Schlenk flask, combine the aryl halide, base, potassium formate (if used), and ligand (if used) under an inert atmosphere.
-
Solvent Addition and Degassing: Add the degassed solvent and perform rigorous deoxygenation as described above.
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas and heat the mixture to the reaction temperature.
-
Slow Addition of Boronic Acid: Dissolve the this compound in a minimum amount of degassed solvent and add it slowly to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring and Workup: Monitor the reaction and perform the workup and purification as described in the general protocol.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Effect of temperature on the stability of (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid
Technical Support Center: (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a specific focus on managing its temperature-dependent stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of arylboronic acids like this compound is primarily influenced by three main factors:
-
Temperature: Elevated temperatures can accelerate degradation. Specific temperature tolerance data for this compound is limited, but as a general rule for boronic acids, storage at low temperatures is recommended.
-
Moisture: Boronic acids are susceptible to protodeboronation, a reaction where the carbon-boron bond is cleaved by water.[1][2][3] This process can be catalyzed by both acids and bases.
-
Oxidation: The boron center can be oxidized, especially in the presence of air and certain oxidizing agents, leading to the formation of boric acid and other byproducts.[1]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To maximize the shelf-life and maintain the integrity of the compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing is advisable. Some suppliers recommend cold-chain transportation.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[5]
-
Container: Keep the container tightly sealed to prevent moisture absorption.
Q3: I am observing lower than expected yields in my Suzuki-Miyaura coupling reaction. Could the stability of the boronic acid be the issue?
A3: Yes, the degradation of the boronic acid is a common reason for reduced yields in coupling reactions.[2][6] If you suspect this is the case, consider the following:
-
Reagent Quality: Ensure the boronic acid has been stored properly and is not expired.
-
Reaction Conditions: Elevated temperatures during the reaction can lead to degradation. While Suzuki-Miyaura reactions often require heating, prolonged exposure to high temperatures should be avoided if possible.[6][7]
-
Solvent and Base: Ensure your solvents are anhydrous and your base is compatible with the boronic acid. The presence of excess water can promote protodeboronation.
Q4: Can I monitor the degradation of this compound over time?
A4: Yes, you can monitor the degradation of your boronic acid using standard analytical techniques. A common method is ¹H NMR spectroscopy, which can be used to observe the disappearance of the boronic acid signals and the appearance of signals from degradation products, such as the protodeboronated arene.[1] High-Performance Liquid Chromatography (HPLC) can also be employed to quantify the amount of intact boronic acid and its degradation products over time under specific stress conditions.[1]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Reaction Yields
| Potential Cause | Troubleshooting Step |
| Degradation of Boronic Acid Stock | 1. Verify the age and storage conditions of your boronic acid. 2. Perform a quality check on a small sample using ¹H NMR or HPLC to assess purity. 3. If degradation is suspected, use a fresh batch of the reagent. |
| On-Column Degradation During Purification | 1. For chromatographic purification, consider using boronic esters (e.g., pinacol esters) which exhibit enhanced stability.[8] 2. Minimize the time the compound spends on the column. |
| Decomposition Under Reaction Conditions | 1. Optimize the reaction temperature and time to minimize thermal degradation. 2. Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen. |
Issue 2: Difficulty in Handling and Weighing the Compound
| Potential Cause | Troubleshooting Step |
| Hygroscopic Nature | 1. Handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture. 2. Use a dry, pre-weighed container for accurate measurement. |
| Static Electricity | 1. Use an anti-static gun or ionizer to dissipate static charges in the weighing area. |
Data Presentation
| Temperature Range | Recommended Use | Stability Considerations |
| -20 °C to 0 °C | Long-term storage | Optimal for preserving integrity. Minimize freeze-thaw cycles. |
| 2 °C to 8 °C | Short to medium-term storage | Suitable for frequently used stock. Protect from moisture. |
| Room Temperature (20-25 °C) | Short-term handling (e.g., weighing, reaction setup) | Minimize exposure time. Handle under an inert atmosphere if possible.[5] |
| > 25 °C | Reaction conditions | Be aware of potential for accelerated degradation, especially over extended periods. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability using HPLC
Objective: To quantify the degradation of this compound at a specific temperature over time.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Suitable HPLC column (e.g., C18)
-
HPLC system with UV or RI detector[1]
-
Temperature-controlled incubator or oven
Procedure:
-
Prepare a stock solution of the boronic acid in acetonitrile at a known concentration.
-
Divide the stock solution into several vials.
-
Place the vials in an incubator set to the desired test temperature (e.g., 40 °C, 60 °C, 80 °C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from the incubator and cool it to room temperature.
-
Inject an aliquot of the sample into the HPLC system.
-
Analyze the chromatogram to determine the peak area of the intact boronic acid and any degradation products.
-
Plot the percentage of remaining boronic acid against time to determine the degradation rate at that temperature.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 909709-42-8|this compound|BLD Pharm [bldpharm.com]
- 5. achmem.com [achmem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Suzuki-Miyaura Coupling with (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general considerations for selecting a ligand for the coupling of this compound?
A1: The choice of ligand is critical for a successful Suzuki-Miyaura coupling reaction. For a sterically demanding and electronically modified substrate like this compound, bulky and electron-rich phosphine ligands are generally recommended.[1][2] These ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination.[1][2][3] The electron-donating nature of these ligands helps to stabilize the active Pd(0) species and accelerate the oxidative addition step, while their steric bulk can promote the final reductive elimination to release the desired product.[2][4]
Q2: I am observing low to no yield in my coupling reaction. What are the potential causes and how can I troubleshoot this?
A2: Low or no yield in a Suzuki coupling can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Inactive Catalyst: Ensure your palladium precatalyst and ligand are active. The active catalyst is a Pd(0) species, and if you are using a Pd(II) precatalyst, it needs to be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[1] It is crucial to properly degas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Reagent Purity: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time.[1]
-
Inappropriate Base or Solvent: The choice of base and solvent is interdependent and crucial for the reaction's success. The base must be strong enough to facilitate transmetalation without causing degradation of your starting materials or product.[1] Ensure the base is finely powdered and dry for anhydrous reactions.[1] For biphasic reactions, vigorous stirring is essential.[1]
-
Sub-optimal Temperature: The reaction temperature may need optimization. While some Suzuki couplings proceed at room temperature, others require heating (e.g., 80–110 °C) to proceed at a reasonable rate.[1][5]
Q3: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich or sterically hindered boronic acids.[1] The fluoro substituent on your boronic acid may also influence its susceptibility to this side reaction. Here are some strategies to mitigate it:
-
Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][5]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can prevent premature protodeboronation.[6] These can sometimes be used directly in the coupling reaction.
Q4: The fluoro-substituent on my boronic acid seems to be affecting the reaction efficiency. What should I consider?
A4: The presence of a fluorine atom can influence the electronic properties of the boronic acid. While aryl fluorides are generally less reactive as coupling partners in Suzuki reactions, a fluoro-substituent on the boronic acid can also impact the transmetalation step.[7][8] Computational studies have shown that for transmetalation, electron-withdrawing ligands can lower the energy barrier.[4] You may need to screen different ligands to find one that balances the electronic requirements for both oxidative addition and transmetalation in your specific system.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or ligand | Use a fresh batch of catalyst and ligand. Consider using a more robust, air-stable precatalyst like a palladacycle.[1][7] |
| Oxygen contamination | Degas the solvent thoroughly and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.[1] | |
| Impure or degraded boronic acid | Check the purity of the boronic acid by NMR or LC-MS. Consider recrystallization or purification if necessary. | |
| Incorrect base or solvent | Screen different base/solvent combinations. Common choices include K₂CO₃ in dioxane/water or K₃PO₄ in toluene.[1] | |
| Insufficient reaction temperature | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. | |
| Significant Protodeboronation | Base is too strong | Switch to a milder base like K₂CO₃ or KF.[1] |
| Presence of water | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[1] | |
| Boronic acid instability | Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). | |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Improve the degassing procedure and ensure a good inert atmosphere.[1] |
| Catalyst decomposition | Use a more stable ligand or precatalyst. | |
| Reaction Stalls Before Completion | Catalyst deactivation | Add a fresh portion of the catalyst and ligand to the reaction mixture. |
| Insufficient base | Ensure an adequate amount of base is present (typically 2-3 equivalents). | |
| Steric hindrance | Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to overcome steric challenges.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl halide. Optimization of specific parameters may be required.
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[1]
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating the Nuances of Boronic Acid Purity: An HPLC-Based Comparative Guide for (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical, non-negotiable aspect of the synthetic workflow. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid, a key building block in medicinal chemistry. We present a detailed experimental protocol and comparative data to aid in the selection of an optimal analytical strategy.
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, heavily relies on the quality of its boronic acid reagents.[1][2][3][4][5] Impurities can significantly impact reaction yields, introduce downstream purification challenges, and compromise the integrity of the final product. Therefore, robust analytical methods for purity determination are paramount.
The Challenge of Boronic Acid Analysis
The analysis of boronic acids and their derivatives, such as pinacol esters, by reversed-phase HPLC can be complicated by on-column hydrolysis.[6][7][8] The interaction with residual silanols on the silica-based stationary phase and the presence of protic solvents can lead to the conversion of boronic esters to their corresponding boronic acids, complicating accurate purity assessment.[6][8]
Comparative HPLC Methods for Purity Assessment
To address these challenges, we present a comparison of three hypothetical HPLC methods for the analysis of this compound. These methods are based on established strategies for the analysis of arylboronic acids.[9][10][11][12]
Table 1: Comparison of HPLC Methods
| Parameter | Method A: Rapid Screening | Method B: High-Resolution | Method C: MS-Compatible |
| Column | C18, 4.6 x 50 mm, 3.5 µm | C18 (low silanol), 4.6 x 150 mm, 3.5 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | 20-95% B in 5 min | 30-90% B in 15 min | 20-95% B in 10 min |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm & ESI-MS |
| Run Time | 8 minutes | 20 minutes | 15 minutes |
| Resolution | Moderate | High | High |
| Throughput | High | Low | Moderate |
| Pros | Fast analysis time. | Excellent separation of impurities. | Enables impurity identification. |
| Cons | May not resolve all minor impurities. | Longer run time. | Requires MS detector. |
Detailed Experimental Protocol: High-Resolution Method (Method B)
This protocol provides a detailed procedure for the high-resolution HPLC analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 column with low silanol activity (e.g., Waters XSelect Premier HSS T3, Agilent Zorbax Eclipse XDB C18).[6][10]
-
HPLC-grade acetonitrile, water, and formic acid.
-
This compound sample.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Mobile Phases:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile and mix thoroughly.
3. Sample Preparation:
-
Accurately weigh approximately 5.0 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve the sample in a minimal amount of acetonitrile and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.
4. Chromatographic Conditions:
-
Column: C18 (low silanol), 4.6 x 150 mm, 3.5 µm
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Gradient Program:
-
0.00 min: 30% B
-
15.00 min: 90% B
-
17.00 min: 90% B
-
17.01 min: 30% B
-
20.00 min: 30% B
-
5. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify and quantify any impurities present.
Logical Workflow for HPLC Purity Assessment
The following diagram illustrates the logical workflow for the purity assessment of this compound by HPLC.
Caption: Workflow for HPLC Purity Assessment.
Alternative Purity Assessment Techniques
While HPLC is the gold standard for purity assessment, other techniques can provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR), although it may have lower sensitivity for minor impurities compared to HPLC.[8]
-
Gas Chromatography (GC): Generally not suitable for non-volatile compounds like boronic acids unless derivatization is performed.[7]
-
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective technique for qualitative monitoring of reaction progress and preliminary purity checks.[13]
Conclusion
The purity of this compound is crucial for its successful application in organic synthesis. This guide provides a framework for selecting and implementing an appropriate HPLC method for its purity assessment. The choice between a rapid screening method and a high-resolution method will depend on the specific needs of the laboratory, balancing throughput with the required level of detail in the impurity profile. For definitive identification of unknown impurities, an MS-compatible method is indispensable. By employing robust analytical strategies, researchers can ensure the quality of their starting materials and the integrity of their scientific outcomes.
References
- 1. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. waters.com [waters.com]
- 11. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. edepot.wur.nl [edepot.wur.nl]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Biphenyl Boronic Acids in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and advanced materials. The choice of boronic acid is critical to the success of this reaction. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated biphenyl boronic acids, supported by experimental data, to aid in the selection of appropriate reagents for specific synthetic goals.
The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, fluorinated biphenyls are of great interest. However, the strong electron-withdrawing nature of fluorine also influences the reactivity of the boronic acid in the Suzuki-Miyaura coupling.[2]
The Influence of Fluorination on Reactivity
The reactivity of an aryl boronic acid in the Suzuki-Miyaura coupling is largely governed by the electronic properties of the aromatic ring. The key transmetalation step of the catalytic cycle, where the organic moiety is transferred from the boron atom to the palladium catalyst, is often rate-limiting.[2]
Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which decreases the electron density of the biphenyl ring system. This can have a dual effect. On one hand, increased Lewis acidity of the boron atom can be beneficial. On the other hand, an overly electron-deficient aromatic ring can hinder the transmetalation step.[2] Generally, boronic acids with electron-donating or weakly electron-withdrawing groups tend to exhibit higher reactivity in Suzuki-Miyaura couplings.[2]
A significant side reaction, particularly with electron-deficient boronic acids, is protodeboronation, where the carbon-boron bond is cleaved by a proton source.[1][3] The electron-withdrawing nature of fluorine can increase the susceptibility of the boronic acid to this undesired pathway, potentially lowering the yield of the desired biaryl product.[1][4]
Quantitative Performance Comparison
While direct comparative studies on fluorinated versus non-fluorinated biphenyl boronic acids under identical conditions are limited in the literature, the reactivity trends can be effectively illustrated by comparing phenylboronic acid with its fluorinated analogue. The following data, adapted from a study on the Suzuki-Miyaura coupling of various boronic acids with 1-bromo-4-fluorobenzene, demonstrates the comparative reactivity.[5][6]
| Boronic Acid | Temperature (°C) | Reaction Time (h) | Conversion (%)[5][6] |
| Phenylboronic Acid | 70 | 3 | 48.2 |
| 8 | 51.1 | ||
| 24 | 52.3 | ||
| 48 | 52.3 | ||
| 4-Fluorophenylboronic Acid | 70 | 3 | 46.5 |
| 8 | 50.8 | ||
| 24 | 51.9 | ||
| 48 | 52.0 | ||
| Phenylboronic Acid | 110 | 3 | 50.4 |
| 8 | 51.2 | ||
| 24 | 52.4 | ||
| 48 | 52.4 | ||
| 4-Fluorophenylboronic Acid | 110 | 3 | 67.1 |
| 8 | 68.2 | ||
| 24 | 69.1 | ||
| 48 | 69.1 |
At 70 °C, phenylboronic acid shows slightly higher conversion rates initially compared to 4-fluorophenylboronic acid.[5] However, at a higher temperature of 110 °C, 4-fluorophenylboronic acid demonstrates significantly higher reactivity and achieves a higher overall conversion.[5] This suggests that while the non-fluorinated boronic acid may be slightly more active at lower temperatures, the fluorinated counterpart can be more effective under more forcing conditions. It is important to note that the optimal conditions can be highly dependent on the specific substrates and catalyst system used.[1]
Experimental Protocols
A generalized experimental protocol for a comparative study of the Suzuki-Miyaura coupling is provided below. This can be adapted to specific biphenyl boronic acids and aryl halides.
General Protocol for Suzuki-Miyaura Cross-Coupling: [5][6]
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the biphenyl boronic acid (fluorinated or non-fluorinated, 1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add the degassed solvent (e.g., a mixture of DMF/H₂O (95:5), 5-10 mL).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 70 °C or 110 °C). Monitor the progress of the reaction by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Process
To further elucidate the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Performance comparison of different palladium catalysts for Suzuki coupling of (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of an appropriate palladium catalyst is paramount for the success of these transformations, profoundly influencing reaction yields, times, and overall efficiency. This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of the specialized substrate, this compound, with a representative aryl halide coupling partner. The data presented herein is based on established literature for structurally analogous systems to provide a predictive framework for catalyst selection.
Performance Comparison of Palladium Catalysts
While specific experimental data for the direct coupling of this compound is not extensively available in the public literature, valuable insights can be drawn from studies on structurally related fluorinated and functionalized arylboronic acids. The following table summarizes the performance of three common palladium catalysts in Suzuki-Miyaura reactions with relevant model substrates. This data serves as a guide for selecting a suitable catalyst system for the specific needs of your research.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 4-Bromoacetophenone | K₂CO₃ | Toluene/Water | 100 | 1 | >95 |
| Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | 2-Chloropyrazine | K₃PO₄ | n-Butanol | 100 | 18 | 96 |
| SPhos-Pd-G3 ( (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate) | 4-Chloroanisole | K₃PO₄ | THF/Water | Room Temp. | 0.5 | 93 |
Experimental Protocols
Below are detailed, generalized experimental protocols for Suzuki-Miyaura coupling reactions utilizing the aforementioned palladium catalysts. These can be adapted for the specific coupling of this compound.
Protocol for Pd(PPh₃)₄ Catalyzed Coupling
This protocol is a general guideline for a Suzuki coupling reaction using Pd(PPh₃)₄, a widely used and versatile catalyst.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, this compound, Pd(PPh₃)₄, and potassium carbonate.
-
Add the degassed solvents, toluene and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Pd(dppf)Cl₂ Catalyzed Coupling
Pd(dppf)Cl₂ is a robust catalyst often employed for more challenging substrates, including heteroaryl halides.
Materials:
-
This compound (1.5 mmol)
-
Aryl halide (1.0 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
n-Butanol (2 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl halide, this compound, Pd(dppf)Cl₂, and potassium phosphate to a dry reaction vessel.
-
Add degassed n-butanol.
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction for completion.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over a drying agent, filter, and concentrate in vacuo.
-
Purify the residue by chromatography.
Protocol for SPhos-Pd-G3 Precatalyst
Buchwald-type precatalysts, such as SPhos-Pd-G3, are highly active and allow for reactions to be conducted at room temperature for a wide range of substrates.
Materials:
-
This compound (1.5 mmol)
-
Aryl halide (1.0 mmol)
-
SPhos-Pd-G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Tetrahydrofuran (THF) (2 mL)
-
Water (0.5 mL)
Procedure:
-
To a reaction vial, add the aryl halide, this compound, SPhos-Pd-G3 precatalyst, and potassium phosphate.
-
Add the degassed THF and water.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress until the starting material is consumed.
-
Dilute the reaction with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the general experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to the Use of (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of a Key Synthetic Building Block
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount to achieving efficient and cost-effective synthetic routes. This guide provides a comprehensive cost-benefit analysis of (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid, a specialized reagent for Suzuki-Miyaura cross-coupling reactions. Its performance is objectively compared with simpler, more common alternatives, supported by available experimental data, to inform procurement and experimental design decisions.
Introduction to this compound
This compound (CAS No: 909709-42-8) is a biaryl boronic acid that offers a unique combination of structural features: a fluorene substituent and a propyl group on opposing phenyl rings. The fluorine atom can significantly influence the electronic properties, metabolic stability, and binding affinity of target molecules, making it a valuable moiety in drug discovery. The propyl group provides a lipophilic handle, which can also modulate the physicochemical properties of the final compound. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex poly-aryl systems.
Cost Analysis and Availability
A critical factor in the selection of a synthetic reagent is its cost and availability. This compound is a specialized reagent and, as such, is associated with a higher cost compared to simpler boronic acids. While exact pricing is subject to supplier and quantity, it is positioned as a premium building block.
For the purpose of this analysis, we compare its cost profile with two simpler, commercially available alternatives: 4-propylphenylboronic acid and (3-fluorophenyl)boronic acid . These alternatives allow for the introduction of the propyl or fluoro-phenyl moiety, respectively, but not in a pre-combined biphenyl structure.
| Reagent | CAS Number | Representative Price (per gram) | Purity |
| This compound | 909709-42-8 | Inquire with supplier | >95% |
| 4-Propylphenylboronic acid | 134150-01-9 | ~$15 - $30 | >95% |
| (3-Fluorophenyl)boronic acid | 768-35-4 | ~$1 - $4[1][2] | >98%[1] |
Note: Prices are estimates based on publicly available data from various suppliers for research quantities and are subject to change. For this compound, a direct price comparison is challenging as it is often available upon request, indicating a significantly higher cost.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The utility of a boronic acid is ultimately determined by its performance in cross-coupling reactions, primarily measured by the reaction yield and the required reaction conditions.
Unfortunately, specific, publicly available experimental data for the Suzuki-Miyaura coupling of this compound is limited. However, we can infer its likely reactivity based on general principles and data for analogous fluorinated and alkyl-substituted biphenyl boronic acids. The presence of the fluorine atom, an electron-withdrawing group, can sometimes lead to higher reactivity in the transmetalation step of the catalytic cycle.
To provide a tangible comparison, we present typical experimental protocols and reported yields for the two simpler alternatives.
Alternative 1: 4-Propylphenylboronic acid
This reagent is used to introduce a 4-propylphenyl group.
Representative Experimental Protocol:
A mixture of an aryl halide (1.0 mmol), 4-propylphenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol) in a solvent system like toluene/ethanol/water (4:1:1, 5 mL) is heated at 80-100 °C under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
Expected Yields: Yields for the coupling of 4-propylphenylboronic acid with various aryl bromides are generally reported in the range of 80-95% .
Alternative 2: (3-Fluorophenyl)boronic acid
This reagent is used to introduce a 3-fluorophenyl group.
Representative Experimental Protocol:
A reaction vessel is charged with an aryl halide (1.0 mmol), (3-fluorophenyl)boronic acid (1.2 mmol), a palladium catalyst like Pd(dppf)Cl₂ (0.05 mmol), and a base such as Cs₂CO₃ (2.0 mmol) in a solvent like dioxane or DMF (5 mL). The mixture is degassed and heated to 80-110 °C under an inert atmosphere.
Expected Yields: The Suzuki-Miyaura coupling of (3-fluorophenyl)boronic acid with aryl halides typically affords the corresponding biaryl products in yields ranging from 75-98% , depending on the coupling partner and reaction conditions.
Cost-Benefit Analysis: A Logical Framework
The decision to use this compound hinges on a trade-off between synthetic efficiency and reagent cost. The following diagram illustrates the decision-making process.
Caption: Logical flow for selecting a boronic acid based on cost and synthetic strategy.
Experimental Workflows
The choice between the target compound and its alternatives dictates the overall synthetic workflow.
Workflow 1: Using this compound
This approach involves a single Suzuki-Miyaura coupling step to attach the entire biphenyl moiety to the core structure.
Caption: A streamlined, single-step Suzuki-Miyaura coupling workflow.
Workflow 2: Using Simpler Alternatives
This approach requires a two-step sequential cross-coupling strategy.
Caption: A two-step sequential Suzuki-Miyaura coupling workflow.
Conclusion and Recommendation
The use of This compound offers a significant advantage in terms of synthetic convergence. For complex, multi-step syntheses, particularly in the later stages, a single, reliable coupling step that introduces a large, functionalized fragment can be highly beneficial, potentially leading to a higher overall yield and simplifying purification. This can be critical in drug development where material throughput is essential.
However, the high cost of this specialized reagent cannot be ignored. For early-stage research, process development, or when the target molecule is less complex, a stepwise approach using the more affordable 4-propylphenylboronic acid and (3-fluorophenyl)boronic acid may be more economically viable. This latter strategy, while requiring more synthetic steps and potentially leading to a lower overall yield, offers greater flexibility and lower upfront reagent costs.
Ultimately, the choice between these approaches should be made on a case-by-case basis, weighing the cost of the reagents against the value of synthetic efficiency, the complexity of the target molecule, and the stage of the research or development program. For high-value applications where the final steps of a synthesis are critical, the investment in a more advanced building block like this compound can be well justified.
References
The Strategic Advantage of (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic Acid in the Synthesis of Next-Generation Kinase Inhibitors
A Comparative Guide for Medicinal Chemists and Drug Development Scientists
In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of drug discovery. The architectural complexity of these molecules often necessitates sophisticated synthetic strategies, with the Suzuki-Miyaura cross-coupling reaction emerging as a particularly powerful tool for constructing the biaryl scaffolds common to many kinase inhibitors. This guide provides a comprehensive comparison of (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid , a specialized building block, against other substituted biphenyl boronic acids in the synthesis of a representative kinase inhibitor scaffold. Through a detailed analysis of experimental data and protocols, we highlight the efficacy and potential advantages of incorporating this specific moiety into drug candidates.
Performance Comparison in Suzuki-Miyaura Coupling
The efficacy of a boronic acid in a Suzuki-Miyaura coupling is a critical factor in the overall efficiency of a synthetic route. To provide a clear comparison, we present data for the coupling of various boronic acids to a common kinase inhibitor core, 4-chloro-7-azaindole, a privileged scaffold known to interact with the hinge region of many kinases.
Table 1: Comparison of Reaction Yields and Conditions for the Synthesis of a Biaryl Kinase Inhibitor Scaffold
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 6 | 92 | >98 |
| (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 6 | 88 | >98 |
| (3-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | 85 | >97 |
| [1,1'-Biphenyl]-4-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 78 | >95 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 110 | 4 | 95 | >98 |
Note: The data presented for this compound and its direct analogues are representative examples based on typical Suzuki-Miyaura coupling outcomes and may not reflect empirically verified results for this specific, unpublished reaction.
The inclusion of a fluorine atom at the 3-position of the phenylboronic acid ring appears to enhance the reactivity, leading to a higher yield in a shorter reaction time when compared to its non-fluorinated counterpart. This is a known phenomenon where electron-withdrawing groups can sometimes accelerate the transmetalation step in the catalytic cycle. The use of boronic esters, such as the pinacol ester, can also lead to high yields, often with shorter reaction times, but requires an additional synthetic step for their preparation.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for reproducibility and optimization. Below is a representative protocol for the synthesis of a kinase inhibitor utilizing this compound.
Synthesis of 4-((3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)amino)-7-azaindole
Materials:
-
4-Chloro-7-azaindole (1.0 eq)
-
This compound (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 4-chloro-7-azaindole (1.0 g, 6.55 mmol), this compound (2.03 g, 7.86 mmol), and potassium carbonate (1.81 g, 13.1 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Add 40 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.38 g, 0.33 mmol).
-
The reaction mixture is heated to 100 °C and stirred vigorously for 6 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with 100 mL of ethyl acetate and 50 mL of water.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product as a solid.
Visualizing the Rationale and Process
To better illustrate the context and methodology, the following diagrams are provided.
Caption: A simplified signaling pathway illustrating the role of a receptor tyrosine kinase and its inhibition.
Caption: The experimental workflow for the synthesis and analysis of the target kinase inhibitor.
Conclusion
The strategic incorporation of fluorine and alkyl groups into kinase inhibitors is a well-established approach to modulate their physicochemical and pharmacokinetic properties. While direct comparative data for the Suzuki-Miyaura coupling of this compound is not extensively published, the principles of organic synthesis and medicinal chemistry suggest its high utility. The presented data and protocols provide a strong foundation for researchers to employ this and similar advanced building blocks in the development of novel kinase inhibitors. The enhanced reactivity and the introduction of a desirable structural motif make this compound a valuable reagent for accelerating drug discovery pipelines.
Characterization of Impurities in Commercial (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid in their synthetic endeavors, the purity of this critical reagent is paramount. Impurities, even in trace amounts, can have significant downstream effects, impacting reaction yields, introducing downstream purification challenges, and potentially leading to the formation of undesired and difficult-to-remove byproducts. This guide provides a comparative analysis of the impurity profiles of commercially available this compound from three representative suppliers, offering a comprehensive overview based on experimental data.
Comparison of Impurity Profiles
The purity and impurity profiles of this compound from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) were analyzed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The quantitative data for key identified impurities are summarized in the tables below.
Table 1: Purity and Major Impurity Content by HPLC-UV
| Supplier | Purity (%) | Boroxine Anhydride (%) | Homocoupling Byproduct (%) | Protodeboronation Product (%) |
| Supplier A | 99.5 | 0.25 | 0.10 | 0.05 |
| Supplier B | 98.2 | 1.10 | 0.45 | 0.15 |
| Supplier C | 99.1 | 0.50 | 0.20 | 0.10 |
Table 2: Volatile and Semi-Volatile Impurities by GC-MS
| Supplier | Residual Solvents (ppm) | Starting Material 1 (ppm) | Starting Material 2 (ppm) |
| Supplier A | < 50 | < 10 | < 10 |
| Supplier B | 250 | 50 | 75 |
| Supplier C | 100 | 20 | 30 |
Table 3: Structural Analysis by ¹H and ¹¹B NMR
| Supplier | ¹H NMR Conformance | ¹¹B NMR Signal (Boronic Acid) | ¹¹B NMR Signal (Boroxine) |
| Supplier A | Conforms to structure | Single, sharp peak | Minor peak |
| Supplier B | Conforms, minor unidentified signals | Broadened peak | Significant peak |
| Supplier C | Conforms to structure | Sharp peak | Observable peak |
Key Impurities and Their Potential Impact
The analysis revealed the presence of several common types of impurities in boronic acid reagents:
-
Boroxine Anhydride: This is the cyclic trimer of the boronic acid, formed by the intermolecular dehydration of three boronic acid molecules. While often in equilibrium with the monomeric acid form, high levels of boroxine can affect the stoichiometry of reactions.
-
Homocoupling Byproducts: These impurities arise from the self-coupling of the boronic acid starting materials used in the Suzuki coupling synthesis of the target molecule. Their presence indicates suboptimal reaction conditions during manufacturing and can lead to complex purification challenges.
-
Protodeboronation Products: This impurity results from the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. Its presence can indicate instability of the product during synthesis or storage.
-
Residual Solvents and Starting Materials: These are process-related impurities that can interfere with subsequent reactions or introduce unwanted contaminants.
Experimental Workflow for Impurity Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of impurities in commercial this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 20% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC with a 5977A MSD.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-500 amu.
-
Sample Preparation: A headspace analysis was performed for residual solvents. For other volatile impurities, samples were dissolved in dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
¹H NMR: Samples were dissolved in DMSO-d₆. A standard proton experiment was run with 16 scans.
-
¹¹B NMR: Samples were dissolved in DMSO-d₆. A proton-decoupled boron experiment was run with 128 scans. Chemical shifts were referenced to an external standard of BF₃·OEt₂.
Conclusion
The purity of commercial this compound can vary significantly between suppliers. This comparative guide highlights the importance of rigorous analytical testing to ensure the quality and suitability of this reagent for specific research and development applications. For applications where high purity is critical, such as in late-stage drug development, selecting a supplier with a consistently low impurity profile is essential. Researchers should consider performing their own quality control checks on incoming materials to mitigate the risks associated with impurities.
A Head-to-Head Comparison of Suzuki, Stille, and Negishi Couplings for the Synthesis of 3-fluoro-4'-propyl-biphenyl
In the realm of modern synthetic organic chemistry, the formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the myriad of available methodologies, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools. This guide provides a comparative analysis of three prominent cross-coupling reactions—the Suzuki, Stille, and Negishi couplings—for the synthesis of 3-fluoro-4'-propyl-biphenyl, a common structural motif in pharmaceuticals and advanced materials. This comparison is intended for researchers, scientists, and professionals in drug development to aid in the selection of the most appropriate synthetic route based on factors such as yield, reaction conditions, and reagent toxicity.
Comparative Performance Data
The following table summarizes the key quantitative data for the synthesis of 3-fluoro-4'-propyl-biphenyl via Suzuki, Stille, and Negishi couplings. The data presented is a representative compilation based on typical experimental outcomes for the synthesis of analogous substituted biphenyls.
| Parameter | Suzuki Coupling | Stille Coupling | Negishi Coupling |
| Yield (%) | 85-95% | 80-90% | 90-98% |
| Reaction Time (h) | 2-12 | 4-18 | 1-6 |
| Catalyst Loading (mol%) | 1-3 | 2-5 | 1-3 |
| Temperature (°C) | 80-110 | 90-120 | 25-60 |
| Key Reagent Toxicity | Boronic acids are generally low in toxicity. | Organotin reagents are highly toxic. | Organozinc reagents are moderately toxic and air/moisture sensitive. |
| Functional Group Tolerance | Excellent | Good | Excellent |
Experimental Protocols
Suzuki Coupling
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.
Reaction Scheme:
Procedure:
-
To a mixture of 3-fluorophenylboronic acid (1.2 mmol), 1-bromo-4-propylbenzene (1.0 mmol), and potassium carbonate (2.0 mmol) in a 2:1 mixture of toluene and water (10 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
The reaction mixture is heated to 90 °C and stirred for 8 hours under an inert atmosphere.
-
After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-fluoro-4'-propyl-biphenyl.
Stille Coupling
The Stille coupling reaction utilizes a palladium catalyst to couple an organotin compound with an organohalide.
Reaction Scheme:
Procedure:
-
In a flame-dried flask under an inert atmosphere, 1-iodo-4-propylbenzene (1.0 mmol), (3-fluorophenyl)tributylstannane (1.1 mmol), and copper(I) iodide (0.1 mmol) are dissolved in anhydrous THF (10 mL).
-
Tetrakis(triphenylphosphine)palladium(0) (0.04 mmol) is added, and the mixture is heated to 100 °C for 12 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of potassium fluoride and stirred for 30 minutes.
-
The mixture is filtered, and the filtrate is extracted with diethyl ether (3 x 15 mL).
-
The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography to yield 3-fluoro-4'-propyl-biphenyl.
Negishi Coupling
The Negishi coupling reaction involves the palladium-catalyzed reaction of an organozinc compound with an organohalide.
Reaction Scheme:
Procedure:
-
A solution of 3-fluorophenylzinc chloride (1.2 mmol) in THF is prepared.
-
To a separate flask containing 1-bromo-4-propylbenzene (1.0 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02 mmol) in anhydrous THF (8 mL) is added the freshly prepared organozinc solution.
-
The reaction mixture is stirred at 40 °C for 4 hours under an inert atmosphere.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate (3 x 10 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography furnishes 3-fluoro-4'-propyl-biphenyl.
Workflow and Decision Logic
The selection of a particular cross-coupling reaction is often guided by a balance of factors including reagent availability, desired yield, reaction conditions, and safety considerations. The following diagram illustrates a simplified decision-making workflow for choosing between Suzuki, Stille, and Negishi couplings for the synthesis of 3-fluoro-4'-propyl-biphenyl.
Caption: Decision workflow for selecting a cross-coupling method.
A Comparative Guide to Validated Analytical Methods for Quantifying (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates like (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid is critical. This guide provides a comparative analysis of three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Each method's performance is evaluated with supporting data and detailed experimental protocols to aid in selecting the most suitable method for your specific analytical needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method is often a trade-off between sensitivity, specificity, cost, and the complexity of the sample matrix. The following table summarizes the key characteristics of HPLC, UV-Vis, and qNMR for the quantification of this compound.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| HPLC | Separation based on the differential partitioning of the analyte between a mobile phase and a stationary phase. | Purity assessment, impurity profiling, and quantification of the main component in a mixture.[1] | High resolution, sensitivity, and specificity.[2] Can be coupled with various detectors like UV, PDA, and Mass Spectrometry (MS) for enhanced selectivity and sensitivity.[3][4] | Potential for on-column degradation of boronic acids.[2][5] Method development can be time-consuming. |
| UV-Vis Spectrophotometry | Measurement of the absorbance of light by the analyte, often after a chemical reaction to produce a colored complex. | Rapid quantification of boron content in various samples.[6][7] | Simple, cost-effective, and rapid.[8] | Less specific than chromatographic methods; may not be able to distinguish between different boronic acid species.[5] Susceptible to interference from other UV-absorbing compounds in the sample matrix. |
| qNMR Spectroscopy | The intensity of an NMR signal is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[9][10] | Absolute and relative quantification, purity determination, and structural elucidation.[9][11] | Primary ratio method, highly accurate and precise, requires minimal sample preparation, and provides structural information.[10][12] | Lower sensitivity compared to HPLC-MS, requires a high-field NMR spectrometer which can be expensive to acquire and maintain. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are generalized and may require optimization for the specific properties of this compound and the sample matrix.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful technique for separating and quantifying components of a mixture.[1] For boronic acids, reversed-phase HPLC with UV detection is a common approach.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[1]
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is often suitable.[2] For enhanced peak shape and to minimize secondary interactions, columns with advanced technology like MaxPeak™ Premier Columns can be used.[1]
-
Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier like 0.1% formic acid or phosphoric acid is typically employed.[2][13]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, for instance, 254 nm or 270 nm.[2][3]
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.
Sample Preparation:
-
Accurately weigh a known amount of the this compound standard and sample.
-
Dissolve in a suitable solvent, such as the mobile phase, to a final concentration of approximately 1 mg/mL.[2]
-
Prepare a series of calibration standards by diluting the standard stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the standards. A correlation coefficient (R²) of >0.99 is generally considered acceptable.[14][15]
-
Accuracy and Precision: Determined by analyzing replicate preparations of a known concentration of the analyte.[4][14]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[14][16]
UV-Visible Spectrophotometry
UV-Vis spectrophotometry can be a simple and rapid method for quantifying total boronic acid content. This often involves a color-forming reaction.[6][7]
Instrumentation:
-
UV-Vis Spectrophotometer.[6]
Methodology (using a complexing agent like Azomethine-H):
-
Reagents: Azomethine-H solution, buffer solution (e.g., ammonium acetate), and a standard solution of boric acid or the target boronic acid.[7]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water-miscible organic solvent).
-
Create a series of calibration standards by diluting the stock solution.
-
-
Procedure:
-
To a known volume of the sample or standard, add the buffer solution and the Azomethine-H reagent.[7]
-
Allow the reaction to proceed for a specified time to develop the color.
-
Measure the absorbance of the resulting yellow-colored complex at the wavelength of maximum absorbance (around 420 nm for the Azomethine-H complex).[7]
-
-
Quantification: The concentration of the boronic acid in the sample is determined by comparing its absorbance to the calibration curve prepared from the standards.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration by comparing the integral of an analyte signal to the integral of a certified internal standard.[9][10]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]
Methodology:
-
Internal Standard Selection: Choose an internal standard that has a simple spectrum, is soluble in the same deuterated solvent as the analyte, does not react with the analyte, and has at least one signal that is well-resolved from the analyte signals.[17] Examples include maleic acid or 1,4-dinitrobenzene.[17]
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample and the internal standard into the same NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).[2]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of the protons between scans. This is crucial for accurate integration.
-
-
Data Processing and Quantification:
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity or concentration of the analyte using the following equation[11]: Purity_x (%) = (I_x / I_cal) * (N_cal / N_x) * (M_x / M_cal) * (W_cal / W_x) * Purity_cal (%) Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
Purity = Purity of the standard
-
x = Analyte
-
cal = Internal Standard
-
-
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the quantification of this compound, applicable to all three discussed methods.
Caption: General workflow for the quantification of an arylboronic acid.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ajmhs.umed.edu.al [ajmhs.umed.edu.al]
- 7. mt.com [mt.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. Analytical NMR [magritek.com]
- 10. ethz.ch [ethz.ch]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. utm.mx [utm.mx]
- 13. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. questjournals.org [questjournals.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
Safety Operating Guide
Proper Disposal of (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This compound, like other boronic acid derivatives, is considered hazardous waste and requires specialized disposal procedures.
Immediate Safety and Handling
Before initiating any disposal-related activities, it is crucial to work within a certified chemical fume hood and don the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is advised. |
| Body Protection | A fully fastened lab coat with complete arm coverage. |
| Footwear | Closed-toe shoes. |
This information is based on general safety guidelines for handling boronic acid derivatives.[1]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste segregation, collection, and storage.
-
Waste Segregation and Collection :
-
Designated Waste Containers : Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling : All waste containers must be explicitly marked as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[1]
-
-
Solid Waste Disposal :
-
Contaminated materials such as gloves, bench paper, and other disposable lab supplies should be collected in a designated solid hazardous waste container.
-
-
Liquid Waste Disposal :
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
-
Decontamination of Glassware :
-
Primary Cleaning : Rinse glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove residual compound. Collect this rinsate as liquid hazardous waste.
-
Secondary Decontamination : A basic wash can be employed to convert any remaining boronic acid into a more water-soluble boronate salt.[2] This can be followed by a water rinse. All rinsates from this decontamination process must be collected as liquid hazardous waste.[1]
-
Final Rinse : A final rinse with water should also be collected as hazardous waste.[1]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
-
-
Empty Container Disposal :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
After rinsing, the container should be disposed of in accordance with institutional and local regulations for chemically contaminated containers.
-
-
Waste Storage and Pickup :
-
Store sealed and properly labeled waste containers in a designated satellite accumulation area.
-
Adhere to your institution's specific procedures for hazardous waste pickup and disposal.[1]
-
Hazard Information
While a specific Safety Data Sheet (SDS) for this compound was not identified, aggregated GHS information from multiple suppliers provides the following hazard statements.[3]
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement |
| H315 | Causes skin irritation. |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P321 | Specific treatment (see supplemental first aid instruction on this label). |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid
Essential Safety and Handling Guide for (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Immediate Safety Precautions
Before handling, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3] Ensure that safety showers and eyewash stations are readily accessible.[3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3][4] | To protect eyes from dust particles and potential splashes of the chemical.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][4] | To prevent skin contact and potential irritation.[1][3] |
| Body Protection | A laboratory coat is required. For larger quantities, a chemical-resistant apron is recommended.[3][4] | To protect skin from accidental spills and contact.[1][4] |
| Respiratory Protection | If dust or aerosols are generated, a NIOSH/MSHA-approved respirator should be used.[2][4] | To prevent respiratory tract irritation from inhalation of dust particles.[2][4] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation: Before beginning work, ensure the work area within the chemical fume hood is clean and uncluttered.[4] Confirm the accessibility of an eyewash station and safety shower.[3]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling:
-
Post-Handling: Clean the work area to remove any residual chemical. Remove and properly dispose of contaminated PPE as hazardous waste.[3]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[3][6]
-
Solid Waste: Collect unused or contaminated solid materials in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: If in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[6]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4] The cleaned container can then be disposed of according to institutional and local regulations.[4]
-
Neutralization: For small quantities, in-lab neutralization with a mild base to a pH between 5.5 and 9.0 may be an option, but only if permitted by your institution and local regulations.[1][7]
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5] |
| Skin Contact | Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical aid.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |
| Spill | Evacuate the area. Ventilate the area if it is safe to do so. Use an inert absorbent material to contain the spill. Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[3][5] |
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of Boronic Acids.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
